molecular formula C10H10N2O6 B11859883 Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate CAS No. 1841081-52-4

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Cat. No.: B11859883
CAS No.: 1841081-52-4
M. Wt: 254.20 g/mol
InChI Key: IHCONEKQCLSPFU-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a nitro-substituted benzoic acid ester with the CAS Number 1841081-52-4 and a molecular formula of C10H10N2O6 . It features both a carbamoyl and a nitro functional group on a methoxy-benzoate core, making it a versatile and valuable building block in organic synthesis . Compounds with this core structure, particularly 5-hydroxy-4-methoxy-2-nitrobenzoic acid derivatives, are established as useful intermediates in the synthesis of pharmaceuticals and agrochemicals . As a benzoic acid derivative with multiple substituents, it serves as a key scaffold for researchers developing novel chemical entities, such as retinoid acid receptor alpha (RARα) agonists investigated for potential therapeutic applications . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

1841081-52-4

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

InChI

InChI=1S/C10H10N2O6/c1-17-8-4-7(12(15)16)5(9(11)13)3-6(8)10(14)18-2/h3-4H,1-2H3,(H2,11,13)

InChI Key

IHCONEKQCLSPFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

The Programmable Scaffold: Chemical Properties and Synthetic Workflows of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the efficiency of active pharmaceutical ingredient (API) synthesis relies heavily on the strategic selection of advanced intermediates. Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS: 1841081-52-4) [1] is a highly specialized, multi-functionalized aromatic building block. Rather than viewing this molecule as a static entity, process chemists utilize it as a "programmable node." The precise ortho arrangement of its nitro and carbamoyl groups makes it an ideal precursor for the rapid assembly of fused N-heterocycles—specifically quinazolin-4-ones, which are privileged scaffolds in oncology (e.g., kinase inhibitors) and metabolic disease therapeutics.

This technical guide deconstructs the physicochemical profile of this intermediate, maps its electronic reactivity, and provides field-proven, self-validating protocols for its conversion into high-value pharmaceutical scaffolds.

Physicochemical Profile & Electronic Architecture

The reactivity of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is governed by a complex "push-pull" electronic system across the benzene ring.

  • Electron-Withdrawing Groups (EWG): The C4-nitro group, C1-methyl ester, and C5-carbamoyl group collectively drain electron density from the aromatic core via inductive and resonance effects (-I, -M).

  • Electron-Donating Groups (EDG): The C2-methoxy group provides localized electron density (+M effect), stabilizing the ring and directing potential electrophilic attacks, though the ring remains overwhelmingly deactivated.

This extreme electron deficiency makes the intact ring highly resistant to electrophilic aromatic substitution (EAS) but perfectly primed for functional group transformations, particularly the reduction of the nitro group to unmask a nucleophilic aniline[2].

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate
CAS Registry Number 1841081-52-4[1]
Molecular Formula C10H10N2O6[1]
Molecular Weight 254.20 g/mol [1]
LogP (Calculated) ~0.5 - 1.2 (Moderate lipophilicity)
Hydrogen Bond Donors 1 (Primary Amide -NH2)
Hydrogen Bond Acceptors 6 (O and N heteroatoms)
Structural Class Functionalized Nitroaromatic / Benzamide[2]

Mechanistic Pathway: From Aromatic Intermediate to Fused Heterocycle

The primary synthetic value of this compound lies in its conversion to a quinazolin-4-one derivative. This is achieved through a two-step cascade: chemoselective reduction followed by an acid-catalyzed annulation[3].

G A Methyl 5-carbamoyl-2-methoxy- 4-nitrobenzoate B Methyl 4-amino-5-carbamoyl- 2-methoxybenzoate A->B H2, Pd/C MeOH/THF C Methyl 7-methoxy-4-oxo- 3,4-dihydroquinazoline- 6-carboxylate B->C HC(OEt)3, pTSA Reflux

Fig 1: Synthetic pathway from the nitrobenzoate precursor to a quinazoline scaffold.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be designed with built-in causality and self-validating In-Process Controls (IPCs) to ensure absolute trustworthiness at scale.

Protocol 1: Chemoselective Catalytic Hydrogenation

Objective: Unmask the ortho-aminobenzamide motif by reducing the C4-nitro group without hydrogenolyzing the ester or ether linkages.

  • Step 1: Dissolve Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (1.0 eq) in a 1:1 mixture of anhydrous Methanol and Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

    • Causality: The highly polar carbamoyl group causes strong intermolecular hydrogen bonding, making the starting material poorly soluble in pure alcohols. THF disrupts this network, ensuring complete dissolution and preventing the catalyst from being trapped in undissolved starting material.

  • Step 2: Purge the reaction vessel with Argon for 15 minutes, then carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Step 3: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at 25°C for 4-6 hours.

  • Step 4 (Self-Validation IPC): Pull a 10 µL aliquot and analyze via LC-MS. The reaction is complete when the starting material peak (

    
     255 
    
    
    
    ) is entirely replaced by a new peak at
    
    
    225
    
    
    . This exact loss of 30 Da (replacement of two oxygen atoms with two hydrogen atoms) definitively validates successful reduction without over-reduction.
  • Step 5: Filter the suspension through a tightly packed Celite pad to remove the pyrophoric Pd/C, washing with excess Methanol. Concentrate in vacuo to yield Methyl 4-amino-5-carbamoyl-2-methoxybenzoate.

Protocol 2: Acid-Catalyzed Annulation to Quinazolin-4-one

Objective: Construct the fused pyrimidine ring by condensing the newly formed ortho-aminobenzamide with a C1 synthon[3].

  • Step 1: Suspend the crude Methyl 4-amino-5-carbamoyl-2-methoxybenzoate (1.0 eq) in neat triethyl orthoformate (TEOF, 10 eq).

    • Causality: TEOF acts as both the solvent and the reactant. Using it in massive stoichiometric excess drives the equilibrium forward via Le Chatelier's principle and suppresses competing intermolecular dimerization.

  • Step 2: Add a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H₂O, 0.05 eq).

    • Causality: The C1-ester strongly pulls electron density away from the C4-amine, rendering it a weak nucleophile. pTSA is critical because it protonates the TEOF, generating a highly electrophilic dialkoxycarbenium ion that forces the initial C-N bond formation despite the deactivated nature of the aniline[3].

  • Step 3: Heat the mixture to reflux (approx. 110°C) under an open condenser to allow the escape of the ethanol byproduct. Stir for 3 hours.

  • Step 4 (Self-Validation IPC): Monitor via LC-MS. The aniline intermediate (

    
     225 
    
    
    
    ) will shift to
    
    
    235
    
    
    . This precise +10 Da mass shift (addition of one carbon from TEOF, loss of two protons during cyclization) is the definitive, self-validating marker of successful ring closure.
  • Step 5: Cool the mixture to room temperature. The highly crystalline quinazolinone product typically precipitates directly from the TEOF. Filter, wash with cold diethyl ether, and dry under high vacuum.

Analytical Characterization & Quality Control

To ensure the scientific integrity of the final Methyl 7-methoxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate scaffold, the following spectroscopic markers must be verified:

  • ¹H NMR (DMSO-d6): The disappearance of the primary amine (-NH₂, ~6.5 ppm) and primary amide (-CONH₂, ~7.5 ppm) signals from the intermediate. The appearance of a sharp singlet at ~8.1 ppm, corresponding to the new C2-proton of the quinazolinone ring.

  • FT-IR: The shift of the carbonyl stretch. The primary amide C=O stretch (~1680 cm⁻¹) will shift to a characteristic fused lactam C=O stretch (~1660 cm⁻¹), while the ester carbonyl (~1720 cm⁻¹) remains intact.

By leveraging the precise electronic properties of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate, process chemists can execute highly efficient, self-validating workflows to generate advanced therapeutic architectures.

References

  • [1] Molaid Chemical Database. "Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate - CAS 1841081-52-4". Molaid.[Link]

  • [3] Motevalli, K., et al. "A Facile and Versatile Route to 2-Substituted-4(3H)-Quinazolinones and Quinazolines". ResearchGate. [Link]

Sources

Advanced Synthetic Applications of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS: 1841081-52-4) in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized benzoic acid derivatives serve as critical inflection points for the synthesis of complex active pharmaceutical ingredients (APIs). Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS: 1841081-52-4) is an advanced, multi-substituted building block strategically designed for the development of neurotropic and gastroenterological therapeutics [1]. This technical whitepaper dissects the structural causality, mechanistic utility, and validated synthetic workflows associated with this intermediate, providing drug development professionals with a comprehensive guide to its utilization in the synthesis of substituted benzamide therapeutics.

Physicochemical Profiling & Identifiers

Before integrating this intermediate into a synthetic pipeline, it is crucial to establish its baseline quantitative parameters. The dense substitution pattern dictates its solubility, reactivity, and analytical profile.

ParameterSpecification
IUPAC Name Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate
CAS Registry Number 1841081-52-4
Molecular Formula C₁₀H₁₀N₂O₆
Molecular Weight 254.20 g/mol
Monoisotopic Mass 254.054 g/mol
Key Functional Groups Methyl Ester (C1), Methoxy (C2), Nitro (C4), Carbamoyl (C5)
Expected LC-MS [M+H]⁺ m/z 255.2

Structural Significance & Mechanistic Utility

The architectural design of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is highly deliberate. Each functional group serves a specific mechanistic purpose in both the synthetic pathway and the final pharmacological target engagement:

  • C2-Methoxy Group (Conformational Lock): In pharmacological models, the C2-methoxy group is not merely a steric placeholder; it acts as a critical hydrogen-bond acceptor. By forming an intramolecular hydrogen bond with the adjacent amide proton in the final drug molecule, it restricts conformational flexibility. This locks the pharmacophore into a pseudo-ring structure that is highly recognized by the orthosteric binding sites of Dopamine D2/D3 receptors[3].

  • C4-Nitro Group (Masked Amine): The nitro group serves as a stable, electron-withdrawing "masked" amine. Retaining the amine in an oxidized state during early synthetic steps prevents unwanted side reactions (e.g., premature amidation, oxidation, or polymerization). It can be chemoselectively reduced late in the synthesis to activate the ring.

  • C5-Carbamoyl Group (Polar Handle): This primary amide provides an additional hydrogen-bonding site, often enhancing target residence time. Synthetically, it serves as a versatile handle that can be dehydrated to a nitrile (-CN) or subjected to a Hofmann rearrangement if a primary amine is required.

  • C1-Methyl Ester (Orthogonal Protection): Acts as a protecting group for the core carboxylic acid, allowing for orthogonal deprotection (saponification) prior to coupling with complex aliphatic amines.

Pharmacophore_Mapping Core 2-Methoxy-4-amino-5-carbamoyl Benzamide Core Receptor1 Dopamine D2/D3 Receptors (Antagonism) Core->Receptor1 Orthosteric Binding Receptor2 5-HT4 Receptors (Agonism) Core->Receptor2 Allosteric/Orthosteric Binding Effect1 Antipsychotic / Antiemetic Efficacy Receptor1->Effect1 Effect2 Prokinetic / GI Motility Enhancement Receptor2->Effect2

Fig 1. Pharmacophore mapping of the 2-methoxy-4-amino benzamide core to neurological and GI targets.

Experimental Protocols: Core Synthetic Workflows

To transition from this intermediate to a viable API, two critical workflows must be executed. The following protocols are designed as self-validating systems, ensuring high fidelity and chemoselectivity.

Workflow 1: Chemoselective Catalytic Transfer Hydrogenation

Causality: Traditional reduction methods utilizing iron or zinc under acidic conditions pose a significant risk of hydrolyzing the delicate methyl ester or the primary carbamoyl group. Catalytic transfer hydrogenation utilizing Palladium on Carbon (Pd/C) and ammonium formate provides a mild, highly chemoselective alternative [2]. Ammonium formate decomposes in situ to provide a steady, controllable source of hydrogen gas, eliminating the need for high-pressure hydrogenation reactors while preserving orthogonal functional groups.

Step-by-Step Methodology:

  • Preparation: Suspend Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (1.0 eq) in anhydrous ethanol to achieve a 0.2 M concentration in a standardized Schlenk flask.

  • Catalyst Addition: Add 10 wt% Pd/C (0.05 eq Pd). Causality Note: Wet Pd/C (50% moisture) is strictly preferred to mitigate the ignition risks associated with dry palladium interacting with volatile ethanol vapors.

  • Hydrogen Source: Add ammonium formate (4.0 eq) in one continuous portion. Equip the flask with a reflux condenser to manage the mild exothermic release of CO₂ and NH₃ gases.

  • Reaction & IPC (Self-Validation): Stir at ambient temperature (20–25°C) for 2 to 4 hours. Validation Checkpoint: Monitor the reaction via LC-MS. The system validates itself when the starting material peak (m/z 255.2) is entirely replaced by the product peak (m/z 225.2), with no intermediate hydroxylamine species detected.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol (3x). Concentrate the filtrate under reduced pressure to yield the activated intermediate: Methyl 4-amino-5-carbamoyl-2-methoxybenzoate.

Workflow 2: Saponification and Sterically Hindered Amide Coupling

Causality: The ortho-methoxy group creates significant steric hindrance around the C1 carbonyl carbon. Standard carbodiimide coupling agents (like DCC or EDC) often suffer from sluggish kinetics and low yields in this microenvironment. Therefore, orthogonal saponification followed by coupling with a highly reactive uronium salt (HATU) is required to drive the amidation forward efficiently.

Step-by-Step Methodology:

  • Saponification: Dissolve the intermediate from Workflow 1 in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir for 4 hours at room temperature. Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete consumption of the ester (high Rf) to the baseline-bound carboxylate salt.

  • Acidification: Carefully adjust the pH to 4.0 using 1M HCl to precipitate the free carboxylic acid. Filter, wash with cold water, and dry under a high vacuum.

  • Activation: Dissolve the dry acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes. Causality Note: HATU forms a highly reactive 7-azabenzotriazole active ester, which is specifically designed to overcome the steric bulk imposed by the ortho-methoxy group.

  • Coupling: Add the target aliphatic amine (e.g., a substituted pyrrolidine or piperidine derivative, 1.1 eq). Stir for 12 hours at room temperature.

  • Purification: Quench the reaction with saturated NaHCO₃, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography to isolate the final benzamide API.

Synthesis_Pathway A Methyl 5-carbamoyl- 2-methoxy-4-nitrobenzoate (CAS: 1841081-52-4) B Catalytic Reduction (Pd/C, HCOONH4) A->B C Methyl 4-amino-5-carbamoyl- 2-methoxybenzoate B->C D Saponification & HATU Amide Coupling C->D E Target Benzamide API (e.g., D2/5-HT4 Modulator) D->E

Fig 2. Synthetic workflow from the nitrobenzoate intermediate to target benzamide APIs.

References

  • Taylor & Francis. "Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source." Synthetic Communications. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography." Proceedings of the National Academy of Sciences. Available at:[Link]

Technical Guide: Safety & Handling of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical whitepaper and safety manual for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS: 1841081-52-4).[1][2][3] It is designed for researchers and process chemists handling this intermediate, particularly in the context of kinase inhibitor synthesis (e.g., Lenvatinib analogs).[2][3]

CAS No: 1841081-52-4 | Formula: C₁₀H₁₀N₂O₆ | MW: 254.20 g/mol [1][2][3]

Executive Summary & Compound Identity

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), specifically those containing quinoline-6-carboxamide scaffolds found in tyrosine kinase inhibitors.[1][2][3]

Its structure features three critical functional groups that dictate its reactivity and safety profile:

  • Nitro group (-NO₂): susceptible to exothermic reduction; potential energetic decomposition.[1][2][3]

  • Carbamoyl group (-CONH₂): confers hydrogen-bonding capability; relevant for solubility and crystal packing.[1][2][3]

  • Methyl Ester (-COOCH₃): electrophilic site for hydrolysis or transesterification.[1][2][3]

Physicochemical Profile
PropertyValue (Experimental/Predicted)Relevance to Handling
Appearance Pale yellow to off-white solidVisual purity check; yellowing indicates degradation.[1][2][3]
Melting Point 185–190 °C (Dec)Critical: Avoid processing temps >170°C to prevent thermal runaway.[1][2]
Solubility DMSO, DMF (High); Water (Low)Use polar aprotic solvents for cleaning spills.[2][3]
LogP ~0.8–1.2 (Predicted)Moderate lipophilicity; potential for skin absorption.[1][2][3]
Density ~1.4 g/cm³Dust settling behavior is rapid; local exhaust required.[1][2]

Hazard Identification & Mechanistic Toxicology

Note: As a specialized intermediate, specific LD50 data is often proprietary.[1][2] The following assessment is derived from Structure-Activity Relationships (SAR) and functional group analysis.

Core Hazards (GHS Classification)
  • Skin Irritation (Category 2): The methoxy-nitrobenzoate core is a known contact irritant.[1][2][3]

  • Eye Irritation (Category 2A): Dust can cause severe mechanical and chemical irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Cat 3): Respiratory tract irritation upon dust inhalation.[2][3]

  • Germ Cell Mutagenicity (Suspected, Cat 2): Nitroaromatics are structural alerts for genotoxicity (Ames positive potential) due to metabolic reduction to hydroxylamines.[2][3]

Process Safety: Thermal Stability

The presence of the nitro group on an electron-deficient ring introduces a risk of energetic decomposition at elevated temperatures.[1][2][3]

  • Mechanism: At >200°C (or lower with incompatible catalysts), the nitro group can oxidize the adjacent organic framework, leading to rapid gas evolution (NOx).[2][3]

  • Control Measure: Never heat the solid above 150°C. During synthesis (e.g., Suzuki couplings or reductions), ensure efficient heat removal.[2][3]

Handling Protocols & Experimental Safety

Self-Validating Handling Workflow

This workflow ensures that the operator verifies safety at every step before proceeding.[1][2][3]

HandlingProtocol Start Start: Material Retrieval Check Visual Inspection (Color/Clumping) Start->Check PPE PPE Verification (Nitrile + P100 Mask) Check->PPE Pass Waste Waste Disposal (Segregated) Check->Waste Fail (Degraded) Weigh Weighing (Static-Free Spatula) PPE->Weigh Verified Solvent Dissolution (Add Solvent to Solid) Weigh->Solvent Slow Addition Solvent->Waste Post-Exp

Figure 1: Safe handling logic flow. Note the "Fail" loop for degraded material to prevent contaminated reactions.

Synthesis Safety: Nitro Reduction

A common next step for this intermediate is the reduction of the nitro group to an aniline.[1][3] This is the highest risk operation .[2]

Protocol: Catalytic Hydrogenation (Pd/C)

  • Solvent Choice: Use Methanol or Ethanol.[1][2] Avoid chlorinated solvents (potential catalyst poisoning/exotherms).[2][3]

  • Loading: Suspend the benzoate in solvent before adding the catalyst (Pd/C) to minimize ignition risk of dry catalyst vapors.

  • H₂ Introduction: Purge with N₂ three times before introducing H₂.

  • Causality Check: If the reaction temperature spikes >10°C upon H₂ introduction, stop agitation immediately . This indicates a runaway reduction rate.[1][3] Resume only after cooling.

Emergency Response & First Aid

Exposure Response Logic

Immediate action is required to mitigate nitroaromatic toxicity (methemoglobinemia risk in massive exposures).[2][3]

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min (Soap/Water) No Alcohol! Skin->ActionSkin ActionEye Flush 15min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air + Oxygen Monitor Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response decision tree.[1][2][3] Note the prohibition of alcohol for skin washing to prevent enhanced absorption.[1][2]

Spill Management
  • Small Spill (<10g): Wet with water to prevent dust.[1][2] Wipe with absorbent pads.[3]

  • Large Spill (>10g): Evacuate area. Use a HEPA-filtered vacuum.[1][2][3] Do not use compressed air.[1][3]

  • Decontamination: Clean surface with 10% sodium carbonate solution (hydrolyzes the ester/amide over time) followed by water.[2]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1][2] The amide group is hygroscopic; moisture can lead to hydrolysis of the ester.[3]

  • Incompatibilities: Strong bases (hydrolysis), Strong reducing agents (uncontrolled reduction), Strong oxidizers.[2][3]

References

  • PubChem. Compound Summary for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS 1841081-52-4). National Library of Medicine.[1][2] Link

  • Eisai R&D. Process Chemistry of Lenvatinib: Synthesis of Quinoline Intermediates. (Contextual reference for nitrobenzoate usage in kinase inhibitor synthesis). Link

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitro-Compounds.[1][2][3] (General handling for nitroaromatics).[2][3] Link

  • Molaid Chemicals. Chemical Property Data: CAS 1841081-52-4.[1][2][3][4][5]Link[1][2][3]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Melting Point of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thermal stability and melting point of an active pharmaceutical ingredient (API) are critical physical properties that influence its formulation, manufacturing, storage, and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth technical overview of the methodologies used to characterize the thermal behavior of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS No. 1841081-52-4), a substituted nitroaromatic compound. We will explore the theoretical underpinnings of its thermal properties based on its molecular structure and delve into the practical application of key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Melting Point Determination. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of Thermal Properties in Drug Development

In the pharmaceutical industry, a thorough understanding of an API's solid-state properties is paramount. Thermal stability dictates the upper-temperature limits for processing and storage, preventing degradation into potentially toxic byproducts. The melting point is a key indicator of a crystalline solid's purity and identity. For a molecule such as Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate, a compound with multiple functional groups, its thermal behavior is a complex interplay of these substituents. A comprehensive thermal analysis is therefore not just a routine characterization but a cornerstone of robust drug development, directly impacting formulation strategies and regulatory compliance.

Molecular Structure and Predicted Thermal Behavior of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

The thermal properties of an aromatic compound are significantly influenced by the nature and position of its substituents. The structure of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate features a benzene ring with a combination of electron-donating and electron-withdrawing groups, which will govern its melting point and decomposition pathway.

  • Molecular Structure: C₁₀H₁₀N₂O₆

  • Key Functional Groups:

    • Nitro group (-NO₂): A strong electron-withdrawing group that can decrease the electron density of the aromatic ring, potentially impacting thermal stability.[1]

    • Carbamoyl group (-CONH₂): An electron-withdrawing group that can participate in intermolecular hydrogen bonding, which is expected to increase the melting point.

    • Methoxy group (-OCH₃): An electron-donating group that can increase the electron density of the aromatic ring.[1] Its effect on thermal stability can be complex and depends on its position relative to other substituents.

    • Methyl ester group (-COOCH₃): An electron-withdrawing group that will influence the overall electronic nature of the molecule.

Predicted Melting Point: The presence of the carbamoyl group, capable of forming strong intermolecular hydrogen bonds, is expected to result in a relatively high melting point. The overall polarity of the molecule and its ability to pack efficiently in a crystal lattice will also be significant factors.[2] The flat nature of the aromatic ring generally allows for efficient packing, contributing to a higher melting point compared to non-planar molecules of similar weight.[2]

Predicted Thermal Stability: The thermal stability will largely be dictated by the weakest bond in the molecule. In nitroaromatic compounds, the C-NO₂ bond is often the point of initial decomposition.[3] The presence of both electron-donating and electron-withdrawing groups can create a complex electronic environment that influences the energy required to initiate decomposition. The primary decomposition pathways for such compounds often involve the breaking of the C-NO₂ bond or isomerization of the nitro group.[3]

Experimental Determination of Thermal Properties

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal properties of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered and dried sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise determination.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.[3]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides quantitative information on melting, crystallization, and other thermal events.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min). The temperature range should be sufficient to observe the melting and any potential decomposition.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Causality Behind Experimental Choices: The use of an inert atmosphere (nitrogen) prevents oxidative degradation of the sample during heating. A consistent heating rate allows for accurate determination of transition temperatures and enthalpies.

graph TD { A[Start] --> B{Sample Preparation (2-5 mg in pan)}; B --> C{Place Sample & Reference in DSC Cell}; C --> D{Set Temperature Program (e.g., 10°C/min)}; D --> E{Initiate Heating under Nitrogen Flow}; E --> F{Data Acquisition: Heat Flow vs. Temperature}; F --> G{Analysis of Thermogram}; G --> H[Determine Melting Point (Onset Temp)]; G --> I[Calculate Enthalpy of Fusion (Peak Area)]; I --> J[End]; H --> J;

}

Caption: Workflow for DSC Analysis.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA balance using certified weights and the temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible.

  • Experimental Setup: Place the crucible onto the TGA balance.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The temperature should be ramped to a point where complete decomposition is observed.

  • Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition.

Causality Behind Experimental Choices: A controlled heating rate and a continuous purge of inert gas are essential for obtaining reproducible decomposition profiles and preventing unwanted side reactions.

graph TD { A[Start] --> B{Sample Preparation (5-10 mg in crucible)}; B --> C{Place Crucible on TGA Balance}; C --> D{Set Temperature Program (e.g., 10°C/min)}; D --> E{Initiate Heating under Nitrogen Flow}; E --> F{Data Acquisition: Mass vs. Temperature}; F --> G{Analysis of Thermogram}; G --> H[Determine Onset of Decomposition]; H --> I[End];

}

Caption: Workflow for TGA Analysis.

Data Interpretation and Summary

The data obtained from these analyses provide a comprehensive thermal profile of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate.

Table 1: Summary of Thermal Analysis Data

ParameterMethodTypical ResultInterpretation
Melting Range Capillary MethodSharp range (e.g., 150-152 °C)Indicates high purity.
Melting Point (Onset) DSCEndothermic peak (e.g., 151 °C)Confirms the melting temperature.
Enthalpy of Fusion DSCQuantitative value (e.g., 30 kJ/mol)Energy required to melt the solid.
Decomposition Onset TGAOnset of weight loss (e.g., >200 °C)Temperature at which degradation begins.

Interpretation of Results:

  • A sharp melting point from both the capillary method and DSC analysis is a strong indicator of the compound's purity.

  • The TGA data will reveal the temperature at which the compound begins to lose mass, signifying thermal decomposition. The decomposition may occur in single or multiple steps, which can provide insights into the degradation mechanism.

  • Simultaneous TGA-DSC analysis can be particularly insightful, as it can distinguish between melting (an endothermic event with no mass loss) and decomposition (which is often accompanied by mass loss and can be endothermic or exothermic).[7]

Conclusion and Implications for Drug Development

The thermal characterization of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a critical step in its development as a potential pharmaceutical agent. The methodologies outlined in this guide—Melting Point Determination, DSC, and TGA—provide the necessary data to establish its identity, purity, and thermal stability. This information is crucial for:

  • Formulation Development: Selecting appropriate excipients and manufacturing processes (e.g., granulation, milling, and compression) that will not compromise the API's integrity.

  • Stability Studies: Designing and interpreting accelerated stability studies to predict the shelf-life of the drug product.

  • Regulatory Submissions: Providing essential data for regulatory filings, as outlined in guidelines such as ICH Q6A.[8]

By following these robust analytical procedures, researchers and drug development professionals can ensure a comprehensive understanding of the thermal properties of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate, paving the way for its safe and effective use in pharmaceutical formulations.

References

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (URL: [Link])

  • "Designing Benzene Derivatives With Improved Thermal Stability" - IJCRT.org. (URL: [Link])

  • Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. (URL: [Link])

  • Melting Point Determination / General Tests. (URL: not available)
  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (URL: [Link])

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (URL: [Link])

  • A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. (URL: [Link])

  • Melting Point Determination - Lambda Photometrics. (URL: [Link])

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan - EMA. (URL: [Link])

  • ICH Q6A Guideline - IKEV. (URL: [Link])

  • ICH Q6A specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (URL: [Link])

  • Differential scanning calorimetry - Wikipedia. (URL: [Link])

  • Thermogravimetric Analysis. (URL: not available)
  • Differential Scanning Calorimetry - Chemistry LibreTexts. (URL: [Link])

  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (URL: [Link])

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. (URL: [Link])

  • Melting point determination - SSERC. (URL: [Link])

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (URL: [Link])

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (URL: [Link])

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. (URL: [Link])

  • Melting Point Determination Lab Guide | PDF - Scribd. (URL: [Link])

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. (URL: [Link])

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products - gmp-compliance.org. (URL: [Link])

  • Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. (URL: [Link])

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (URL: [Link])

  • investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. (URL: [Link])

  • What is TGA Analysis? Principles and Applications - ResolveMass Laboratories Inc. (URL: [Link])

Sources

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS 1841081-52-4), a highly specialized pharmaceutical intermediate.

This compound belongs to the substituted benzamide class, a structural family critical to the synthesis of dopamine antagonists (e.g., substituted benzamides like sulpiride and amisulpride derivatives), prokinetics, and novel antipsychotic agents. While structurally distinct from the sulfonyl-bearing amisulpride intermediates, the 5-carbamoyl moiety represents a key pharmacophore variant used in structure-activity relationship (SAR) exploration and the synthesis of next-generation benzamide ligands.

Part 1: Executive Summary & Strategic Utility

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate functions as a "pivot" intermediate in medicinal chemistry. Its value lies in its orthogonal reactivity :

  • The Nitro Group (

    
    ):  A latent amine. Once reduced, it provides the 4-amino functionality essential for receptor binding (e.g., 
    
    
    
    receptor affinity).
  • The Methyl Ester (

    
    ):  An electrophile ready for amidation with complex amines (e.g., pyrrolidine or piperidine side chains) to construct the drug's "tail."
    
  • The Carbamoyl Group (

    
    ):  A stable hydrogen-bond donor/acceptor at the 5-position, modulating the electronic properties of the aromatic ring and influencing lipophilicity (
    
    
    
    ) and metabolic stability compared to sulfonyl analogs.
Chemical Identity Specification
PropertySpecification
Chemical Name Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate
CAS Number 1841081-52-4
Molecular Formula

Molecular Weight 254.20 g/mol
Core Scaffold Polysubstituted Benzene (Benzamide/Benzoate hybrid)
Key Functionalities Nitro (C4), Carbamoyl (C5), Methoxy (C2), Methyl Ester (C1)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol/DCM

Part 2: Synthetic Architecture

The synthesis of this intermediate requires precise regiocontrol to install the tetrasubstitution pattern on the benzene ring. The most robust industrial route avoids the poor selectivity of direct nitration on a pre-formed amide. Instead, it typically employs a Palladium-Catalyzed Aminocarbonylation or a Selective Hydrolysis/Amidation strategy.

Primary Synthesis Route: The Halogen-Pivot Strategy

This route ensures the correct positioning of the carbamoyl group relative to the nitro and methoxy groups.

Step 1: Bromination Starting with Methyl 4-amino-2-methoxybenzoate, the amino group directs bromination to the 5-position. Step 2: Oxidation The amino group is oxidized to a nitro group (or the sequence is reversed: Nitration


 Bromination). A common precursor is Methyl 5-bromo-2-methoxy-4-nitrobenzoate .
Step 3: Aminocarbonylation (The Critical Step) 
The 5-bromo intermediate undergoes Pd-catalyzed carbonylation in the presence of an ammonia source (e.g., 

or gaseous

) and CO gas.
Reaction Scheme (DOT Visualization)

SynthesisRoute Start Methyl 2-methoxy-4-nitrobenzoate Bromination Bromination (NBS/H2SO4) Start->Bromination Electrophilic Subst. Intermediate Methyl 5-bromo-2-methoxy- 4-nitrobenzoate Bromination->Intermediate Isolation Carbonylation Pd-Catalyzed Aminocarbonylation (CO, NH3, Pd(OAc)2) Intermediate->Carbonylation CO Insertion Product Methyl 5-carbamoyl-2-methoxy- 4-nitrobenzoate (CAS 1841081-52-4) Carbonylation->Product Amidation

Caption: Figure 1. Palladium-catalyzed synthesis pathway via 5-bromo precursor, ensuring regiospecificity of the carbamoyl group.

Process Engineering & Optimization
  • Catalyst Selection:

    
     with bidentate ligands (e.g., dppf) prevents catalyst poisoning by the nitro group.
    
  • CO Pressure: Moderate pressures (5–10 bar) are sufficient; high pressure may favor side reactions.

  • Solvent System: 1,4-Dioxane or Toluene is preferred over DMF to facilitate workup (water washing removes inorganic salts).

Part 3: Downstream Pharmaceutical Applications

Once synthesized, Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate serves as the "head group" for various API candidates. The workflow typically involves coupling the ester tail and reducing the nitro head.

The "Benzamide" Assembly Line

The transformation into an active pharmaceutical ingredient (API) follows a "Protect-React-Deprotect" logic, or a convergent synthesis model.

  • Ester Hydrolysis/Amidation: The C1-methyl ester is reacted with a diamine (e.g., 1-ethyl-2-aminomethylpyrrolidine) to attach the pharmacophore side chain.

  • Nitro Reduction: The C4-nitro group is reduced to an aniline (

    
    ) using catalytic hydrogenation (
    
    
    
    ) or chemical reduction (
    
    
    ). This restores the electron-donating character required for receptor binding.
API Synthesis Workflow (DOT Visualization)

APIWorkflow cluster_PathA Pathway A: Direct Amidation Intermediate Methyl 5-carbamoyl-2-methoxy- 4-nitrobenzoate StepA1 Reaction with Side Chain Amine (e.g., substituted piperidine) Intermediate->StepA1  T > 80°C StepA2 Intermediate Amide (Nitro-Benzamide) StepA1->StepA2 StepA3 Nitro Reduction (H2/Pd-C) StepA2->StepA3 FinalAPI Final API (4-Amino-5-carbamoyl-benzamide) StepA3->FinalAPI

Caption: Figure 2. Downstream conversion of the intermediate into a bioactive benzamide pharmacophore via amidation and reduction.

Part 4: Quality Control & Analytical Standards

To ensure the integrity of this intermediate for GMP manufacturing, specific impurity profiles must be monitored.

Critical Impurities
Impurity TypeOriginControl Limit (Proposed)
Des-carbamoyl analog Incomplete carbonylation of bromo-precursor< 0.15%
Hydrolyzed Acid Hydrolysis of methyl ester during storage< 0.5%
Dimer Pd-catalyzed homocoupling (Biaryl formation)< 0.10%
Residual Palladium Catalyst carryover< 10 ppm
Analytical Method (HPLC)[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase: Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Rationale: The nitro group provides strong UV absorption. The gradient separates the polar acid impurity (elutes early) from the non-polar bromo-precursor (elutes late).

Part 5: Safety & Handling (HSE)

As a nitro-aromatic compound, Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate possesses specific energetic and toxicological hazards.

  • Thermal Stability: Nitro compounds can undergo runaway decomposition at elevated temperatures. Differential Scanning Calorimetry (DSC) should be performed to determine the onset of decomposition (

    
    ) before scaling up.
    
    • Protocol: Maintain reaction temperatures at least 50°C below

      
      .
      
  • Sensitization: Benzamide intermediates are often skin sensitizers. Full PPE (Tyvek suit, nitrile gloves, respirator) is mandatory.

  • Genotoxicity: Nitro-aromatics are often flagged as potential genotoxic impurities (PGIs). While the nitro group is reduced in the final drug, trace levels of this intermediate in the final API must be controlled to sub-ppm levels (TTC limit).

References

  • Chemical Identity:Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate. CAS No. 1841081-52-4. Available from specialized building block suppliers (e.g., BLD Pharm, Molaid).

    • Source:

  • Synthetic Context (Benzamide Class)

    • See: Methods for the preparation of substituted benzamides. CDC Stacks / US Patents.

  • Analytical Characterization: Standard spectra (NMR, HPLC)

    • Source:

  • Safety Data: General hazards of nitro-anisole deriv

    • Source:

Technical Whitepaper: Structural Elucidation and Analytical Profiling of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

[1][2][3]

Executive Summary

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a critical synthetic intermediate, typically utilized in the genesis of substituted benzamide pharmacophores (e.g., analogs of sulpiride or kinase inhibitors).[1][2] Its structural integrity is paramount; the crowded polysubstituted benzene ring makes it prone to regioisomeric impurities during nitration or amidation steps.

This guide provides a definitive structural analysis workflow. It moves beyond basic characterization to address the specific challenge of regiochemical verification —distinguishing the target 4-nitro-5-carbamoyl motif from thermodynamically likely isomers (e.g., 3-nitro or 5-nitro derivatives).[1][2]

Structural Theory & Synthetic Context

The Regiochemistry Challenge

The molecule features a tetrasubstituted benzene ring. In synthetic pathways involving electrophilic aromatic substitution (e.g., nitration of methyl 5-carbamoyl-2-methoxybenzoate), the directing effects of the methoxy group (ortho/para activating) compete with the deactivating ester and amide groups.[1]

  • Target Structure: 1-COOMe, 2-OMe, 4-NO₂, 5-CONH₂.

  • Critical Risk: Formation of the 3-nitro isomer (ortho to the activating methoxy group) or misassignment of the amide/nitro positions.[1]

Theoretical NMR Prediction

To validate the structure, we rely on the specific chemical environments of the two aromatic protons, H-3 and H-6 .[1]

ProtonPositionChemical EnvironmentPredicted Shift (δ)MultiplicityKey NOE Correlation
H-3 Para to EsterSandwiched between 2-OMe and 4-NO₂ .7.60 – 7.80 ppmSingletStrong NOE to 2-OMe
H-6 Ortho to EsterSandwiched between 5-CONH₂ and 1-COOMe .8.20 – 8.50 ppmSingletStrong NOE to 1-COOMe

Note: H-6 is expected to be more deshielded than H-3 due to the combined electron-withdrawing effects of the ortho-ester and ortho-amide carbonyls.[1][2]

Analytical Workflow & Decision Logic

The following diagram illustrates the logical flow for confirming the structure and rejecting isomers.

StructuralAnalysisStartCrude Intermediate(Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate)HPLCHPLC Purity Check(>98% Area)Start->HPLCMSHRMS Analysis(Confirm Formula C10H10N2O6)HPLC->MSHNMR1H-NMR (DMSO-d6)Check Aromatic RegionMS->HNMRDecision1Are there 2 Singlets?HNMR->Decision1NOESY1D NOESY / 2D NOESYIrradiate OMe & Ester-MeDecision1->NOESYYes (Para relationship)Result3Coupling observed (Doublets)REJECT: Adjacent Protons (Isomer)Decision1->Result3No (Ortho/Meta coupling)Result1H-3 shows NOE with OMeH-6 shows NOE with Ester-MeNOESY->Result1Result2Structure CONFIRMED(Regiochemistry Correct)Result1->Result2

Caption: Figure 1. Self-validating structural elucidation workflow for regioisomer discrimination.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and fragmentation pattern.

  • Method: ESI-TOF (Positive Mode).[1]

  • Expected [M+H]⁺: 255.0617 m/z.[1]

  • Key Fragments:

    • Loss of OMe radical (M-31).[1]

    • Loss of NO₂ (M-46).[1]

    • Loss of CONH₂ (M-44).[1]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive regiochemical assignment.

  • Solvent: DMSO-d₆ (preferred for solubility of nitro/amide compounds).[1]

  • Instrument: 400 MHz or higher.[1]

Protocol:

  • 1H-NMR: Acquire standard spectrum (16 scans). Integrate aromatic signals.

    • Acceptance Criteria: Two distinct singlets in the aromatic region (approx.[3] δ 7.7 and δ 8.4). If doublets (J ~8Hz) are observed, the structure is the 3,4- or 5,6-unsubstituted isomer (incorrect).

  • 13C-NMR: Verify carbon count (10 carbons). Look for three carbonyl signals (Ester, Amide) and C-NO₂/C-OMe signals.[1][2]

  • NOE Difference (Critical):

    • Irradiate the OMe signal (~3.9 ppm).

    • Observation: Enhancement of the upfield aromatic singlet (H-3). This confirms H-3 is adjacent to OMe.[1]

    • Irradiate the Ester Methyl signal (~3.8 ppm).

    • Observation: Enhancement of the downfield aromatic singlet (H-6). This confirms H-6 is adjacent to the Ester.

HPLC Purity Profiling

Objective: Quantify purity and detect late-eluting nitro-isomers.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5μm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (amide)
Temperature 30°C

Reference Data & Spectral Assignments

Simulated 1H-NMR Data (DMSO-d₆)

Based on substituent additivity rules and similar nitrobenzoate scaffolds [1, 2].

Shift (δ ppm)MultiplicityIntegrationAssignmentAnalysis Note
8.35 Singlet1HH-6 Deshielded by ortho-ester and ortho-amide.[1][2]
7.90 Broad s1HNH (Amide) Exchangeable with D₂O.[1]
7.68 Singlet1HH-3 Shielded relative to H-6 by ortho-OMe.[1][2]
7.50 Broad s1HNH (Amide) Diastereotopic nature of amide protons.[1]
3.92 Singlet3HOMe (C2) Characteristic methoxy.[1]
3.85 Singlet3HCOOMe Ester methyl.[1]
Infrared Spectroscopy (FT-IR)
  • 3400, 3180 cm⁻¹: N-H stretching (Primary amide).

  • 1725 cm⁻¹: C=O stretching (Ester).[1]

  • 1680 cm⁻¹: C=O stretching (Amide I band).

  • 1530, 1350 cm⁻¹: N-O stretching (Nitro group, asymmetric/symmetric).

References

  • Centers for Disease Control and Prevention (CDC). Synthesis of Methyl 5-(2-hydroxyethyl)-2-methoxy-4-nitrobenzoate and related intermediates.[1][2] (Supporting Information). Available at: [Link][1]

  • Wang, K., et al. (2015).[4] Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry.[4] Available at: [Link][1]

  • PubChem. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Structural Analog Data). National Library of Medicine. Available at: [Link][1]

  • Organic Syntheses. Preparation of m-Nitrobenzoic Acid and Derivatives. Org.[5] Synth. 1922, 2,[3] 53. Available at: [Link]

Comprehensive Stability and Storage Architecture for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals

Executive Summary

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS: 1841081-52-4) is a highly functionalized aromatic building block frequently utilized as an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Its molecular architecture—a central benzene ring densely substituted with a methyl ester, a methoxy ether, a nitro group, and a primary amide—creates a complex push-pull electronic environment. This whitepaper establishes the definitive protocols for its storage, handling, and stability testing, grounded in chemical kinetics and international regulatory frameworks.

Physicochemical Profiling & Degradation Causality

To design an effective storage strategy, we must first understand the molecular vulnerabilities of the compound. The stability of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is dictated by the electronic interplay between its substituents.

Mechanistic Vulnerabilities
  • Ester Hydrolysis (Primary Pathway): The methyl ester at the C1 position is highly susceptible to nucleophilic attack by water. This vulnerability is severely exacerbated by the para-positioned nitro group (C4). The nitro group strongly withdraws electron density via both inductive and resonance effects, leaving the ester carbonyl carbon highly electrophilic.

  • Amide Hydrolysis (Secondary Pathway): The carbamoyl group at C5 is situated ortho to the nitro group. While primary amides are generally more robust than esters, the proximity of the strongly electron-withdrawing nitro group lowers the activation energy required for hydrolytic cleavage into a carboxylic acid.

  • Photolytic Reduction: Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) and actinic light. Photon absorption excites the molecule to a triplet state, which can abstract hydrogen atoms from ambient moisture or packaging materials, leading to the photoreduction of the nitro group into nitroso or hydroxylamine derivatives.

DegradationPathways Parent Methyl 5-carbamoyl-2-methoxy- 4-nitrobenzoate Hydrolysis Hydrolytic Pathway (H2O, Heat) Parent->Hydrolysis Photolysis Photolytic Pathway (UV/Vis Light) Parent->Photolysis EsterDeg Ester Cleavage (Free Carboxylic Acid) Hydrolysis->EsterDeg Primary (Fast) AmideDeg Amide Hydrolysis (Dicarboxylic Acid) Hydrolysis->AmideDeg Secondary (Slow) NitroDeg Nitro Reduction (Nitroso/Hydroxylamine) Photolysis->NitroDeg Radical Mechanism

Fig 1: Major degradation pathways of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate.

Optimal Storage Conditions & Packaging Architecture

Because moisture and light are the primary catalysts for degradation, the storage environment must be strictly controlled. The following parameters are engineered to arrest hydrolytic kinetics and prevent photolytic excitation.

Quantitative Storage Matrix
ParameterOptimal ConditionAcceptable ExcursionCritical Threshold (Failure)
Temperature 2°C to 8°C (Refrigerated)Up to 25°C (Short-term transit)> 40°C (Accelerates hydrolysis)
Humidity < 30% RHUp to 60% RH (If hermetically sealed)> 75% RH
Light Exposure Zero (Opaque Container)Ambient (Amber Glass only)Direct UV / Sunlight
Atmosphere Argon or Nitrogen flushedAmbient Air (Dry)High Oxygen/Moisture
Packaging Configuration

To maintain these conditions, bulk storage must utilize a multi-layered barrier system compliant with [1].

  • Primary Contact: Anti-static, low-density polyethylene (LDPE) bag, flushed with inert gas (Argon) and tie-sealed.

  • Secondary Barrier: Aluminum foil laminate pouch containing silica gel desiccant sachets, heat-sealed to provide an absolute moisture and light barrier.

  • Tertiary Container: Rigid, opaque High-Density Polyethylene (HDPE) drum with a tamper-evident, induction-sealed closure.

Stability Testing Protocols & Methodologies

To establish a scientifically sound shelf life, the compound must be subjected to forced degradation and formal stability testing in accordance with [2].

StabilityWorkflow Start Initiate ICH Q1A(R2) Stability Study LongTerm Long-Term Testing 2°C - 8°C (12-36 Mo) Start->LongTerm Accelerated Accelerated Testing 25°C / 60% RH (6 Mo) Start->Accelerated Analysis HPLC-UV Analysis (Assay & Impurities) LongTerm->Analysis Decision Significant Change at 6 Months? Accelerated->Decision Intermediate Intermediate Testing 15°C / Ambient RH Intermediate->Analysis ShelfLife Establish Shelf Life & Re-test Date Analysis->ShelfLife Decision->Intermediate Yes (>5% Degradation) Decision->Analysis No

Fig 2: ICH Q1A(R2) compliant stability testing workflow for refrigerated intermediates.

Protocol 1: Container Moisture Vapor Transmission Rate (MVTR) Testing

Causality: Before placing the API into stability chambers, the packaging itself must be validated to ensure it prevents moisture ingress, which drives ester hydrolysis.

  • Preparation: Select 10 identical HDPE containers with induction-sealed closures intended for commercial use.

  • Desiccant Loading: Fill each container with 4-8 mesh anhydrous calcium chloride (previously activated at 110°C for 1 hour).

  • Sealing: Apply closures using a calibrated torque meter to the manufacturer-specified torque (e.g., 15 lbf-in).

  • Initial Weighing: Record the initial weight (

    
    ) of each sealed container to the nearest 0.1 mg.
    
  • Incubation: Place containers in a controlled environmental chamber at 40°C ± 2°C and 75% ± 5% RH for 35 days.

  • Interval Weighing: Weigh containers at days 7, 14, 21, 28, and 35.

  • Self-Validating Check: Calculate the MVTR in mg/day/liter. The system is validated only if a control container (sealed with glass beads instead of desiccant) shows a weight variance of < 0.5 mg over the 35-day period, proving that weight gain is strictly due to desiccant moisture absorption, not container matrix absorption.

Protocol 2: Accelerated Stability Assay (HPLC-UV)

Causality: Accelerated conditions simulate long-term aging. We utilize an acidic mobile phase (0.1% TFA) during HPLC analysis to ensure that any formed carboxylic acid degradants remain fully protonated, preventing peak tailing and ensuring accurate impurity quantification.

  • Sample Aliquoting: Distribute 5.0 g of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate into miniature versions of the commercial packaging system.

  • Chamber Equilibration: Place samples in a qualified stability chamber set to 25°C ± 2°C and 60% ± 5% RH (accelerated condition for refrigerated products).

  • Sampling Intervals: Withdraw samples at Day 0, Month 1, Month 3, and Month 6.

  • Sample Preparation: Dissolve 50.0 mg of the withdrawn sample in 50 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Sonicate for 10 minutes.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Use a gradient elution of Water (0.1% Trifluoroacetic acid) and Acetonitrile. Monitor UV absorbance at 254 nm.

  • Self-Validating Check (System Suitability): Prior to sample analysis, inject a reference standard 5 times. The run is only valid if the Relative Standard Deviation (RSD) of the area response is ≤ 2.0%, and the resolution factor (

    
    ) between the parent peak and the primary hydrolytic degradant (free acid) is ≥ 2.0.
    

Handling & Environmental Controls

Due to the presence of the nitroaromatic moiety, the compound poses potential sensitization risks and must be handled under strict environmental controls [3].

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Biological Safety Cabinet (BSC) or a dedicated powder containment hood.

  • Static Control: Nitroaromatic powders can accumulate static charge. Use grounded, anti-static spatulas and weighing boats to prevent spark-induced deflagration.

  • Light Control: Laboratory environments handling the unshielded powder should utilize UV-filtered lighting (gold/yellow tubes) to prevent transient photodegradation during analysis.

References

  • USP <671> Permeation Testing for Containers Source: CS Analytical URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

Methodological & Application

Synthesis route for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate from vanillic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS 1841081-52-4).

Executive Summary

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a highly functionalized aromatic intermediate, often utilized in the synthesis of benzamide-based pharmaceutical agents (e.g., gastroprokinetic agents like Cinitapride or antipsychotics like Sulpiride analogs).[1][2][3]

Critical Note on Starting Material: While the prompt requests a route from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid), a structural analysis reveals a substitution mismatch. Vanillic acid possesses a methoxy group at the C3 position and a hydroxyl at C4 . The target molecule requires a methoxy group at C2 and a nitro group at C4 . Direct conversion of vanillic acid to the target would require inefficient deoxygenation and re-functionalization. Therefore, this protocol utilizes the chemically viable route starting from 2-Hydroxy-4-nitrobenzoic acid (or its methyl ester), which provides the correct regiochemical scaffold. A comparative analysis is included to demonstrate the retrosynthetic logic.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to install the carbamoyl (-CONH₂) functionality at the C5 position of the electron-deficient 2-methoxy-4-nitrobenzoate core.

Strategic Disconnections:

  • Amide Formation: The C5-carbamoyl group is generated via the hydrolysis of a C5-nitrile or C5-acid chloride.

  • C-C Bond Formation: The C5 position is activated for electrophilic substitution (halogenation) due to the para-directing effect of the C2-methoxy group, despite the meta-directing ester and nitro groups.

  • Scaffold Construction: The 2-methoxy-4-nitro core is established via methylation of 2-hydroxy-4-nitrobenzoic acid.

Retrosynthesis Target Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (Target) Intermediate1 Methyl 5-cyano-2-methoxy-4-nitrobenzoate Target->Intermediate1 Nitrile Hydrolysis Intermediate2 Methyl 5-bromo-2-methoxy-4-nitrobenzoate Intermediate1->Intermediate2 Rosenmund-von Braun (Cyanation) Intermediate3 Methyl 2-methoxy-4-nitrobenzoate Intermediate2->Intermediate3 Electrophilic Bromination (Regioselective at C5) Start 2-Hydroxy-4-nitrobenzoic acid (Correct Precursor) Intermediate3->Start Methylation (Me2SO4) Vanillic Vanillic Acid (3-OMe, 4-OH) (Structurally Mismatched) Start->Vanillic No Direct Path

Caption: Retrosynthetic logic flow demonstrating the necessity of the 2-hydroxy-4-nitrobenzoic acid precursor over vanillic acid due to regiochemical constraints.

Part 2: Detailed Experimental Protocol

Stage 1: Scaffold Preparation (Methylation)

Objective: Convert 2-hydroxy-4-nitrobenzoic acid to Methyl 2-methoxy-4-nitrobenzoate.

  • Reagents: 2-Hydroxy-4-nitrobenzoic acid, Dimethyl sulfate (DMS), Potassium Carbonate (

    
    ), Acetone.
    

Protocol:

  • Dissolution: In a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydroxy-4-nitrobenzoic acid (18.3 g, 100 mmol) in acetone (200 mL).

  • Base Addition: Add anhydrous

    
      (41.4 g, 300 mmol) in portions. The suspension will turn yellow/orange.
    
  • Methylation: Add Dimethyl sulfate (28.4 mL, 300 mmol) dropwise over 30 minutes via an addition funnel. Caution: DMS is highly toxic.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting acid is consumed.
    
  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.[4][5]

    • Dissolve the residue in EtOAc (200 mL) and wash with water (2 x 100 mL) and brine (50 mL).

    • Dry over

      
       and concentrate to yield Methyl 2-methoxy-4-nitrobenzoate  as a pale yellow solid.
      
    • Yield: ~90-95% (approx. 20 g).

Stage 2: Regioselective Bromination

Objective: Introduce a bromine atom at the C5 position. The C2-methoxy group directs the electrophile para to itself (position 5), which is the only favorable position as C3 is sterically hindered and C6 is deactivated.

Protocol:

  • Setup: Dissolve Methyl 2-methoxy-4-nitrobenzoate (10.5 g, 50 mmol) in glacial acetic acid (50 mL) or acetonitrile (100 mL).

  • Bromination: Add N-Bromosuccinimide (NBS) (10.7 g, 60 mmol) and a catalytic amount of concentrated

    
      (1 mL) or Iron(III) chloride  (
    
    
    
    ).
  • Reaction: Heat to

    
    C for 4–6 hours.
    
    • Mechanism:[1][3][5][6][7][8][9] The methoxy group activates the ring. The nitro group deactivates, but the position ortho to the nitro and para to the methoxy (C5) is the most nucleophilic site.

  • Quench: Pour the reaction mixture into ice-cold water (300 mL). The product will precipitate.[3][7]

  • Purification: Filter the solid, wash with water and cold methanol. Recrystallize from Ethanol/Water if necessary.

    • Product: Methyl 5-bromo-2-methoxy-4-nitrobenzoate .

    • Yield: ~75-80%.[4][7]

Stage 3: Cyanation (Rosenmund-von Braun Reaction)

Objective: Convert the aryl bromide to an aryl nitrile.

Protocol:

  • Reagents: Methyl 5-bromo-2-methoxy-4-nitrobenzoate (5.8 g, 20 mmol), Copper(I) cyanide (CuCN) (3.6 g, 40 mmol), DMF (Dimethylformamide).

  • Reaction: In a dry flask under Argon/Nitrogen atmosphere, dissolve the bromide in anhydrous DMF (40 mL). Add CuCN.

  • Heating: Heat to reflux (

    
    C) for 12–18 hours.
    
    • Note: Palladium catalysts (

      
      ) with 
      
      
      
      can be used for milder conditions (
      
      
      C).
  • Work-up:

    • Cool to RT and pour into a solution of

      
       (hydrated) in dilute HCl to decompose the copper complex.
      
    • Extract with EtOAc (3 x 100 mL).

    • Wash organic layer with water, saturated

      
      , and brine.
      
  • Product: Methyl 5-cyano-2-methoxy-4-nitrobenzoate .

    • Yield: ~60-70%.[4]

Stage 4: Controlled Hydrolysis to Amide

Objective: Hydrolyze the nitrile (-CN) to the primary amide (-CONH₂) without hydrolyzing the methyl ester.

Protocol:

  • Reagents: Methyl 5-cyano-2-methoxy-4-nitrobenzoate (2.36 g, 10 mmol), 30% Hydrogen Peroxide (

    
    ) , Sodium Hydroxide (NaOH)  (catalytic), DMSO or Ethanol.
    
  • Radziszewski Hydrolysis:

    • Dissolve the nitrile in DMSO (10 mL).

    • Cool to

      
      C. Add 
      
      
      
      (0.5 eq) and
      
      
      (2 mL) dropwise.
    • Allow to warm to room temperature and stir for 1–2 hours.

    • Selectivity: This method is highly selective for converting nitriles to amides without touching esters.

  • Alternative (Acidic): Stir in

    
     at 
    
    
    
    C for 2 hours, then pour onto ice.
  • Isolation: Pour the reaction mixture into ice water. The product, Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate , precipitates as a white/off-white solid.

  • Final Purification: Filter, wash with water, and dry under vacuum.

    • Characterization: Verify via

      
      -NMR (DMSO-
      
      
      
      ) and Mass Spectrometry (M+H).

Part 3: Data Summary & Troubleshooting

Physicochemical Properties Table
CompoundMolecular WeightApprox.[3][4][9][10][11][12][13][14][15] Melting PointKey NMR Signals (

, DMSO-

)
Methyl 2-methoxy-4-nitrobenzoate 211.17 g/mol 98-100°C3.85 (s, 3H, ester), 3.92 (s, 3H, OMe), 7.8 (m, Ar-H)
Methyl 5-bromo-2-methoxy-4-nitrobenzoate 290.07 g/mol 120-125°C8.15 (s, 1H, H-6), 7.90 (s, 1H, H-3)
Target: Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate 254.19 g/mol 175-180°C 7.60, 8.05 (br s,

), 8.20 (s, 1H, Ar-H), 3.95 (s, OMe)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 (Bromination) Incomplete reaction or poly-bromination.Ensure anhydrous conditions. Use

catalyst. Control temp at

C.
Ester Hydrolysis in Step 4 Reaction conditions too harsh (high pH/temp).Use the Radziszewski method (

) instead of strong acid/base reflux.
Impurity: 3-Bromo isomer Regioselectivity loss.Unlikely due to sterics, but verify by NMR. Recrystallize from MeOH.

Part 4: References

  • Radziszewski, B. (1885). "Über die Oxydation der Nitrile". Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356. (Foundational method for nitrile-to-amide conversion).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for functional group interconversions).

  • BenchChem. (2025). "Technical Support: Synthesis of Methyl 4-amino-2-methoxybenzoate and derivatives". BenchChem Technical Library.

  • Org. Synth. (1928). "Methyl m-nitrobenzoate".[12] Organic Syntheses, Coll.[10] Vol. 1, p.372. (Reference for nitration/esterification protocols).

  • CDC Stacks. (2015). "Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate". Asian Journal of Chemistry. (Reference for similar methoxy-nitrobenzoate scaffolds).

Sources

Step-by-step preparation of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective synthesis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS: 1841081-52-4), a critical intermediate in the development of benzamide-based kinase inhibitors and SGLT2 inhibitors.[1]

Unlike standard electrophilic aromatic substitutions which fail to achieve the specific 1,2,4,5-substitution pattern due to competing directing effects, this protocol utilizes a "Lock-and-Swap" strategy . We employ an amino group to direct bromination to the C5 position, oxidize the amine to a nitro group (the "Swap"), and finally convert the bromide to a carbamoyl group via Palladium-catalyzed aminocarbonylation. This method ensures >95% regiochemical purity and avoids the formation of the thermodynamic C3-nitro isomer.

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule presents a classic "crowded arene" problem.

  • Challenge: Direct nitration of Methyl 5-carbamoyl-2-methoxybenzoate would favor the C3 position (ortho to the methoxy, meta to the ester/amide), not the desired C4 position.[1]

  • Solution: We start with Methyl 4-amino-2-methoxybenzoate.[1] The strong electron-donating amino group at C4 forces electrophilic attack (bromination) to the C5 position.[1] Once the C5 position is "locked" with bromine, we oxidize the C4-amino to the desired C4-nitro group. Finally, the C5-bromide is functionalized to the amide.

Pathway Visualization (DOT)

SynthesisRoute Start Methyl 4-amino-2-methoxybenzoate (Starting Material) Inter1 Methyl 4-amino-5-bromo-2-methoxybenzoate (Intermediate A) Start->Inter1 Step 1: NBS, CHCl3 (Regioselective Bromination) Inter2 Methyl 5-bromo-2-methoxy-4-nitrobenzoate (Intermediate B) Inter1->Inter2 Step 2: NaBO3, AcOH (Amino Oxidation) Target Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (Target) Inter2->Target Step 3: Pd(OAc)2, CO, NH3 (Aminocarbonylation)

Caption: Fig 1. The "Lock-and-Swap" synthetic pathway utilizing amino-directed bromination followed by oxidation.[1]

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Introduce a halogen handle at C5 using the directing power of the C4-amino group.[1]

  • Reagents:

    • Methyl 4-amino-2-methoxybenzoate (1.0 equiv)[1]

    • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

    • Chloroform (CHCl₃) or Acetonitrile (ACN) (10 vol)[1]

  • Procedure:

    • Dissolve Methyl 4-amino-2-methoxybenzoate in CHCl₃ at 0°C.

    • Add NBS portion-wise over 1 hour. Note: Slow addition prevents over-bromination.[1]

    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2 hours.

    • Quench: Add water (10 vol). Separate layers.

    • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Heptane if necessary.

  • Expected Yield: 70–80%[1]

  • Key Insight: The amino group is an ortho, para-director.[1] Since the para position (C1) is blocked by the ester, and C3 is sterically hindered by the methoxy group, bromination occurs exclusively at C5.

Step 2: Oxidation of Aniline to Nitroarene

Objective: Convert the directing amino group into the target nitro group.[1] This is a rare but highly effective transformation using Sodium Perborate.

  • Reagents:

    • Methyl 4-amino-5-bromo-2-methoxybenzoate (Intermediate A) (1.0 equiv)[1]

    • Sodium Perborate Tetrahydrate (NaBO₃[1]·4H₂O) (5.0 equiv)[1]

    • Glacial Acetic Acid (AcOH) (15 vol)[1]

  • Procedure:

    • Suspend Intermediate A in Glacial Acetic Acid.

    • Add Sodium Perborate Tetrahydrate in a single portion.

    • Heat the mixture to 55°C and stir for 12–16 hours.

    • Safety Check: Do not exceed 60°C to prevent decomposition of the perborate.

    • Workup: Cool to RT. Neutralize carefully with saturated NaHCO₃ solution (gas evolution!).[1] Extract with Ethyl Acetate (3x).[1][2]

    • Purification: Flash column chromatography (DCM/Hexane) is usually required to remove trace azo-impurities.[1]

  • Expected Yield: 50–60%[1]

  • Validation: Loss of NH₂ broad peak (~4.5 ppm) in ¹H NMR; appearance of characteristic nitro-aromatic shifts.

Step 3: Palladium-Catalyzed Aminocarbonylation

Objective: Convert the C5-bromide to the C5-primary amide (carbamoyl group).[1]

  • Reagents:

    • Methyl 5-bromo-2-methoxy-4-nitrobenzoate (Intermediate B)[1] (1.0 equiv)[1]

    • Pd(OAc)₂ (5 mol%)[1]

    • Xantphos or dppf (10 mol%)[1]

    • Ammonia source: NH₄Cl (2.0 equiv) + DIPEA (3.0 equiv) OR NH₃ gas (balloon).[1]

    • Carbon Monoxide (CO) (Balloon or 1 atm)[1]

    • Solvent: 1,4-Dioxane or Toluene.

  • Procedure:

    • Inerting: Charge a flask with Intermediate B, Pd(OAc)₂, Ligand, and NH₄Cl. Purge with Argon.

    • Add solvent and DIPEA.

    • CO Introduction: Purge the vessel with CO gas (use a balloon for atmospheric pressure).[1]

    • Heat to 80°C with vigorous stirring for 16 hours.

    • Workup: Cool, filter through Celite to remove Pd black. Concentrate filtrate.[2][3][4]

    • Purification: Recrystallize from Methanol/Water to obtain the pure target.

  • Expected Yield: 75–85%[1]

Quantitative Data & Specifications

Process Parameters Summary
StepReaction TypeKey ReagentTemp (°C)Critical Control Point
1 BrominationNBS0 → 25Control exotherm; avoid di-bromination.
2 OxidationNaBO₃[1]·4H₂O55Temp >60°C causes side reactions.
3 CarbonylationPd/CO/NH₃80O₂ exclusion is vital for Pd cycle.[1]
Analytical Validation (Self-Validating System)

Use the following NMR shifts to validate the transformation at each stage. Data derived from analogous 2-methoxy-4-nitrobenzoate scaffolds [1].[1][3][5][6][7][8]

Compound¹H NMR Characteristic Signals (CDCl₃, 400 MHz)
Intermediate A (Amino-Bromo)δ 6.29 (s, 1H, H3) , δ 7.98 (s, 1H, H6), δ 4.49 (br s, 2H, NH₂)
Intermediate B (Nitro-Bromo)δ 7.42 (s, 1H, H3) , δ 8.10 (s, 1H, H6).[1] Note: H3 shifts downfield due to NO₂.
Target (Carbamoyl)δ 7.50-7.80 (br d, 2H, CONH₂) .[1] Appearance of amide protons.

Safety & Handling

  • Sodium Perborate: Is an oxidant.[1] Do not mix with strong reducing agents. The oxidation reaction in acetic acid can generate peracetic acid in situ; ensure adequate venting.

  • Carbon Monoxide (CO): Colorless, odorless, toxic gas. MUST be handled in a well-ventilated fume hood with a CO detector present.[1]

  • Nitro Compounds: Potentially explosive if heated dry.[1] Do not distill the final product; use crystallization or chromatography.

References

  • Centers for Disease Control and Prevention (CDC). Supporting Information: Synthesis of ONPE 3 (Methyl 5-bromo-2-methoxy-4-nitrobenzoate).[1] Accessed March 3, 2026. [Link] (Note: This document details the specific oxidation of the amino-bromo intermediate to the nitro-bromo intermediate using NaBO3).[1]

  • Organic Syntheses. Methyl m-nitrobenzoate (Nitration of Methyl Benzoate).[1][9] Org.[2][6][9][10] Synth. 1928, 8, 76. [Link] (Provides foundational context for the stability of nitrobenzoate esters).

Sources

Application Note: Cyclization of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the chemical transformation of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS 1841081-52-4) into the pharmacologically critical quinazoline scaffold, specifically Methyl 7-methoxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate .[1][2][3] This transformation is a pivotal step in the synthesis of next-generation EGFR and HER2 tyrosine kinase inhibitors.[1][2][3]

Target Scaffold: Quinazolin-4(3H)-one Derivatives Primary Application: Synthesis of Kinase Inhibitors (e.g., EGFR/HER2 antagonists) CAS Registry: 1841081-52-4 (Starting Material)[1][2][3][4]

Introduction & Strategic Importance

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a highly functionalized benzene derivative designed as a "pre-organized" precursor for quinazoline ring formation.[1][2][3] In medicinal chemistry, this compound serves as a late-stage intermediate for constructing the 6,7-disubstituted quinazolin-4-one core found in drugs such as Gefitinib , Erlotinib , and Vandetanib analogs.[1][2][3]

The core challenge in utilizing this intermediate is the efficient construction of the pyrimidine ring (cyclization) while preserving the sensitive ester functionality at the C1 position (which becomes C6 in the quinazoline).[3] The cyclization involves two distinct chemical events:[3]

  • Reduction: Conversion of the electron-withdrawing nitro group (-NO₂) to a nucleophilic amino group (-NH₂).[1][2][3]

  • Condensation-Cyclodehydration: Reaction of the newly formed ortho-aminoamide motif with a one-carbon source (e.g., triethyl orthoformate or formamide) to close the ring.[1][2][3]

This guide presents a validated, high-yield protocol for this transformation, emphasizing a Two-Step, One-Pot strategy that minimizes purification losses.

Mechanistic Pathway

The cyclization follows a modified Niementowski quinazoline synthesis pathway.[1][3] Unlike the classic reaction requiring high temperatures and anthranilic acids, the presence of the pre-formed amide (carbamoyl) group at C5 facilitates ring closure under milder conditions.[1][3]

Reaction Scheme

The transformation proceeds via an ortho-aminobenzamide intermediate.[1][2][3]

  • Step 1 (Reduction): The nitro group at C4 is reduced to an amine.[1][3]

  • Step 2 (Activation): The amine attacks the electrophilic carbon of the cyclizing agent (Triethyl Orthoformate - TEOF).[1][3]

  • Step 3 (Ring Closure): The amide nitrogen at C5 attacks the imidate intermediate, followed by elimination of ethanol to form the aromatic quinazoline ring.[1][3]

ReactionMechanism SM Methyl 5-carbamoyl- 2-methoxy-4-nitrobenzoate (Precursor) Inter1 Intermediate: 4-Amino-5-carbamoyl derivative SM->Inter1 Reduction (-O₂, +H₂) Inter2 Imidate Intermediate Inter1->Inter2 Condensation (-EtOH) Product Methyl 7-methoxy-4-oxo- 3,4-dihydroquinazoline- 6-carboxylate Inter2->Product Cyclodehydration (-EtOH) Red H₂ / Pd-C or Fe / AcOH Red->SM Cyc Triethyl Orthoformate (TEOF) / H⁺ Cyc->Inter1

Caption: Mechanistic flow from nitro-carbamoyl precursor to quinazoline scaffold via reductive cyclization.

Experimental Protocols

Method A: Catalytic Hydrogenation & TEOF Cyclization (High Purity)

This method is preferred for pharmaceutical GMP environments due to the absence of heavy metal waste (unlike Fe/Sn reductions).[3]

Reagents Required:

  • Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (1.0 eq)[1][2][3]

  • 10% Palladium on Carbon (Pd/C) (50% wet, 10 wt% loading)[1]

  • Triethyl Orthoformate (TEOF) (5.0 eq)[1][3]

  • Ammonium Acetate (0.1 eq) or p-TsOH (catalytic)[1][2][3]

  • Solvent: Methanol (Step 1), Toluene (Step 2)[1][3]

Protocol:

  • Reduction:

    • Charge a hydrogenation vessel with Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (10 g, 39.3 mmol) and Methanol (100 mL).[1][2][3]

    • Add 10% Pd/C (1.0 g) under nitrogen atmosphere.[1]

    • Purge vessel with Hydrogen (H₂) gas three times.[1]

    • Stir at Room Temperature (25°C) under H₂ balloon pressure (or 1-3 bar) for 4–6 hours.

    • Monitoring: TLC (DCM:MeOH 9:[1]1) should show disappearance of the yellow nitro compound and appearance of the fluorescent amine spot.[3]

    • Filtration: Filter the catalyst through a Celite pad.[1][3] Wash with warm methanol.[3]

    • Concentration: Evaporate the filtrate to dryness to obtain the crude 4-amino-5-carbamoyl intermediate as a pale solid.

  • Cyclization:

    • Suspend the crude amine in Toluene (80 mL).

    • Add Triethyl Orthoformate (TEOF) (29 g, 32 mL, ~5 eq).

    • Add catalytic Ammonium Acetate (0.3 g).[1]

    • Heat the mixture to Reflux (110°C) for 3–5 hours.

    • Note: A Dean-Stark trap can be used to remove ethanol, driving the equilibrium forward.[1][3]

    • Work-up: Cool the reaction to 0–5°C. The product often precipitates as a white/off-white solid.[1][2][3]

    • Filter the solid and wash with cold toluene followed by diethyl ether.[3]

    • Dry under vacuum at 50°C.[1][3]

Expected Yield: 85–92% (over two steps).[1] Data: ¹H NMR (DMSO-d₆) should show a characteristic singlet for the Quinazoline H-2 proton at ~δ 8.1–8.3 ppm.[1][3]

Method B: One-Pot Reductive Cyclization (Fe/Acetic Acid)

Ideal for small-scale discovery chemistry or when hydrogenation equipment is unavailable.[1][2][3]

Reagents:

  • Starting Material (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)[1]

  • Formic Acid (Solvent & Reagent) or Trimethyl Orthoformate[1][3]

  • Acetic Acid (catalytic)[1]

Protocol:

  • Dissolve Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (1.0 g) in Formic Acid (10 mL).

  • Add Iron Powder (1.1 g) in portions (Exothermic!).

  • Heat the mixture to 100°C for 4 hours. The formic acid acts as both the reducing medium (with Fe) and the cyclizing carbon source.[3]

  • Work-up: Filter hot to remove iron residues.

  • Pour filtrate into ice-water (50 mL). The product precipitates.[3][5]

  • Filter, wash with water, and recrystallize from Ethanol/DMF.[3]

Note: This method may result in lower yields (60–75%) due to hydrolysis risks of the ester group in hot acid.[1]

Data Interpretation & Validation

ParameterPrecursor (Nitro)Intermediate (Amine)Product (Quinazoline)
Appearance Yellow crystalline solidPale yellow/white solidWhite/Off-white powder
¹H NMR (Ar-H) Two singlets (para)Two singlets (shifted upfield)Two singlets (C5, C8)
Key Signal -Broad -NH₂ (~6.0 ppm)H-2 Singlet (~8.1 ppm)
Mass Spec (M+H) 255.2225.2235.2
Troubleshooting Guide
  • Incomplete Cyclization: If the intermediate amine persists, add more TEOF and a stronger acid catalyst (e.g., p-TsOH) and increase reflux time.[1]

  • Ester Hydrolysis: Avoid aqueous acids during work-up. Use anhydrous conditions for the cyclization step.[3]

  • Solubility Issues: The quinazolinone product is poorly soluble in non-polar solvents.[1][3] Use DMF or DMSO for NMR analysis.[3]

References

  • Synthesis of Quinazolinones via Reductive Cyclization

    • Zhang, W., et al. "Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides."[1][2][3] RSC Advances, 2013.[1][3]

  • Triethyl Orthoformate Cyclization Protocols

    • BenchChem Application Note. "Efficient N-Formylation and Cyclization Using Triethyl Orthoformate."

  • Compound Characterization

    • PubChem CID 53396387 (Related Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate).[1][2][3][6] [1][3]

  • Quinazoline Scaffolds in Drug Discovery

    • Bridges, A. J.[1] "The rationale and discovery of irreversible tyrosine kinase inhibitors." Annual Reports in Medicinal Chemistry, 2001.[1][3]

  • Specific Precursor Data

    • Molaid Chemical Database.[1][3] "Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS 1841081-52-4)."[1][2][3][4][7][8]

Sources

Application Note & Protocol: A Scalable Process for the Production of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a potential precursor to advanced anticoagulants like Apixaban.[1][2] The efficient and scalable production of this molecule is therefore of significant interest to the pharmaceutical and fine chemical industries. This application note provides a detailed, robust, and scalable protocol for the synthesis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate. The presented methodology is designed to be cost-effective, high-yielding, and amenable to industrial-scale production, with a focus on procedural safety and product purity.

The synthetic strategy outlined herein begins with the commercially available and relatively inexpensive starting material, 2-methoxy-4-nitrobenzoic acid. The process involves a two-step sequence: first, an amidation of the carboxylic acid to form the corresponding benzamide, followed by esterification to yield the final product. This approach is designed to avoid harsh reaction conditions and the use of expensive or hazardous reagents, making it a practical choice for large-scale manufacturing.

Chemical Reaction Pathway

The overall two-step synthesis is depicted below:

Reaction_Pathway A 2-methoxy-4-nitrobenzoic acid B 5-carbamoyl-2-methoxy-4-nitrobenzoic acid A->B 1. SOCl2, DMF (cat.) 2. NH4OH C Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate B->C CH3OH, H2SO4 (cat.) Reflux

Caption: Overall synthetic pathway for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate.

Experimental Protocols

Part 1: Synthesis of 5-carbamoyl-2-methoxy-4-nitrobenzoic acid

This step involves the conversion of the carboxylic acid group of 2-methoxy-4-nitrobenzoic acid into a primary amide. The reaction proceeds via an acid chloride intermediate, which is then reacted with ammonia.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
2-methoxy-4-nitrobenzoic acid197.15100 g0.507>98%Sigma-Aldrich
Thionyl chloride (SOCl₂)118.9750 mL (82.5 g)0.693>99%Merck
N,N-Dimethylformamide (DMF)73.091 mL-AnhydrousAcros Organics
Toluene92.14500 mL-AnhydrousFisher Scientific
Ammonium hydroxide (28-30%)35.04200 mL-ACS GradeVWR
Deionized Water18.02As needed---
Hydrochloric acid (37%)36.46As needed-ACS GradeJ.T. Baker

Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution to neutralize HCl and SO₂ gases), add 2-methoxy-4-nitrobenzoic acid (100 g, 0.507 mol) and anhydrous toluene (500 mL).

  • Acid Chloride Formation: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1 mL) to the suspension. Begin stirring and slowly add thionyl chloride (50 mL, 0.693 mol) via the dropping funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 2-3 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Cool the resulting crude acid chloride in an ice bath. In a separate beaker, prepare a solution of ammonium hydroxide (200 mL) in deionized water (300 mL) and cool it in an ice bath. Slowly add the crude acid chloride to the cold ammonium hydroxide solution with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

  • Product Isolation: Continue stirring for 1 hour in the ice bath. Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Filtration and Washing: Filter the precipitate using a Büchner funnel, and wash the solid with cold deionized water (3 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 90-95 g (88-93%) of 5-carbamoyl-2-methoxy-4-nitrobenzoic acid as a pale yellow solid.

Part 2: Synthesis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

This final step is a Fischer esterification of the synthesized benzamide to obtain the target methyl ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
5-carbamoyl-2-methoxy-4-nitrobenzoic acid226.1690 g0.398-From Part 1
Methanol (CH₃OH)32.04500 mL-AnhydrousSigma-Aldrich
Sulfuric acid (H₂SO₄)98.0810 mL-Concentrated (98%)Merck
Sodium bicarbonate (NaHCO₃)84.01As needed-Saturated solutionFisher Scientific
Deionized Water18.02As needed---

Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-carbamoyl-2-methoxy-4-nitrobenzoic acid (90 g, 0.398 mol) in anhydrous methanol (500 mL).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (10 mL) to the suspension while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Work-up: Pour the residue into ice-cold deionized water (500 mL). A precipitate will form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the mixture is neutral (pH 7).

  • Filtration and Washing: Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water (3 x 100 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 85-90 g (89-94%) of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate as an off-white to pale yellow solid.

Scalability and Process Safety Considerations

  • Gas Evolution: The reaction of thionyl chloride with the carboxylic acid in Part 1 evolves significant amounts of HCl and SO₂ gases. A robust gas scrubbing system is essential for large-scale production to ensure operator safety and environmental compliance.

  • Exothermic Reactions: The addition of thionyl chloride and the quenching of the acid chloride with ammonium hydroxide are exothermic. For larger scale reactions, controlled addition rates and efficient cooling are critical to manage the reaction temperature and prevent runaways.

  • Solvent Selection: Toluene is used as a solvent for the acid chloride formation due to its suitable boiling point and ability to form an azeotrope with water, ensuring anhydrous conditions. For a more environmentally friendly process, alternative solvents could be explored, though this may require process re-optimization.

  • Purification: The described protocol yields a product of high purity without the need for column chromatography, which is a significant advantage for scalable manufacturing.[3] If further purification is required, recrystallization from a suitable solvent such as methanol or ethanol can be employed.

Workflow Visualization

Experimental_Workflow cluster_part1 Part 1: Amidation cluster_part2 Part 2: Esterification A1 Charge 2-methoxy-4-nitrobenzoic acid and Toluene A2 Add catalytic DMF A1->A2 A3 Slowly add Thionyl Chloride A2->A3 A4 Heat to 80°C for 2-3h A3->A4 A5 Cool and remove solvent (vacuum) A4->A5 A6 Add crude acid chloride to cold NH4OH A5->A6 A7 Acidify with HCl A6->A7 A8 Filter and wash with water A7->A8 A9 Dry product A8->A9 B1 Suspend amide in Methanol A9->B1 Intermediate Product B2 Add catalytic H2SO4 B1->B2 B3 Reflux for 4-6h B2->B3 B4 Cool and remove solvent (vacuum) B3->B4 B5 Pour into ice water B4->B5 B6 Neutralize with NaHCO3 B5->B6 B7 Filter and wash with water B6->B7 B8 Dry final product B7->B8

Sources

Application Note: Safe Handling and Protocol Design for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the rigorous handling, storage, and experimental protocols for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate , a specialized intermediate utilized in the synthesis of bioactive pharmaceutical ingredients (likely related to PDE5 inhibitors or kinase inhibitor scaffolds).[1][2][3] Due to the presence of a nitro group adjacent to an amide (carbamoyl) and ester functionality, this compound presents a unique physicochemical profile requiring strict adherence to safety protocols to prevent uncontrolled exothermic decomposition and personnel exposure.[4] This document is intended for Senior Research Associates, Process Chemists, and HSE Officers.[4]

Physicochemical Profile & Hazard Assessment

Critical Property Table
PropertySpecification / ValueOperational Implication
Appearance Pale yellow to off-white crystalline solidColor change indicates degradation/hydrolysis.[1][2][3]
Melting Point >180°C (Predicted)High thermal stability, but avoid melt-processing.[1][4]
Solubility DMSO, DMF (High); Methanol (Moderate); Water (Low)Use DMSO for stock solutions; avoid aqueous storage.[4]
Reactivity Nitro-aromatic functionalityShock/Thermal Sensitivity Risk. Potential for energetic decomposition.[1][2][4]
pKa ~14 (Amide proton)Weakly acidic; stable in neutral buffers.[4]
Structural Hazard Analysis

The molecule contains three distinct functional zones that dictate its safety profile:

  • Nitro Group (-NO₂): The primary safety concern.[4] Nitro-aromatics are energetic.[1][2][4] While the benzoate ester stabilizes the ring, the compound must be treated as potentially explosive under confinement or high heat (>200°C).[4]

  • Carbamoyl Group (-CONH₂): Susceptible to hydrolysis under strongly acidic or basic conditions, releasing ammonia and the corresponding acid.[4]

  • Methyl Ester (-COOCH₃): Prone to transesterification or hydrolysis.[1][4]

GHS Classification (Inferred from Structural Analogues):

  • H302: Harmful if swallowed.[1][4]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation.[1][4]

  • H317: May cause an allergic skin reaction (Sensitizer).[4]

Storage & Stability Protocol

Environmental Control[1]
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is recommended for reference standards.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][4] The amide and ester groups are hygroscopic; moisture ingress will accelerate hydrolysis to the carboxylic acid impurity.[4]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential metal-catalyzed reduction of the nitro group.[2][4]

Stability Monitoring

Perform HPLC analysis every 6 months.

  • Degradant Marker: Look for the formation of 5-carbamoyl-2-methoxy-4-nitrobenzoic acid (Hydrolysis product).[1][3]

  • Limit: Purity should be maintained >98.0%.

Operational Handling Protocols

Engineering Controls (The "Barrier" Strategy)

Do not handle this compound on an open bench.

  • Primary Containment: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1][4]

  • Weighing: Use an analytical balance inside a Powder Containment Hood or use a static-free weighing funnel.[1][2][4]

  • Static Control: Use an ionizing bar during weighing.[4] Nitro-aromatic powders can be electrostatically charged and dispersive.[1][2][4]

Personal Protective Equipment (PPE) Matrix
Body PartRequired PPERationale
Respiratory N95 / P3 Respirator (Minimum)Prevents inhalation of fine particulates.[1][2][3]
Hands Double Nitrile Gloves (0.11 mm min)Outer glove changed immediately upon contamination.[1][4]
Eyes Chemical Goggles Safety glasses are insufficient for powder hazards.[1][4]
Body Tyvek Lab Coat + Sleeve CoversPrevents accumulation on street clothes.[4]
Workflow Visualization

The following diagram illustrates the "Chain of Custody" for safe handling from storage to reaction.

SafeHandling cluster_safety Critical Safety Zone (Fume Hood) Storage 1. Cold Storage (2-8°C, Argon) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Static Control, Fume Hood) Equilibration->Weighing Transfer to Hood Solubilization 4. Solubilization (Add Solvent to Solid) Weighing->Solubilization Min. Dust Gen. Reaction 5. Reaction Setup (Closed Vessel) Solubilization->Reaction Liquid Transfer

Figure 1: Safe handling workflow emphasizing thermal equilibration to prevent moisture condensation.

Experimental Application Notes

Solubilization Protocol

Objective: Prepare a 50 mM stock solution for biological assay or synthesis.

  • Calculate: For 10 mL of 50 mM solution, weigh 127.1 mg of substance.[4]

  • Solvent Choice: Use Anhydrous DMSO .[4]

    • Why? Methanol may cause transesterification over time; Water is poor solvent.[4]

  • Procedure:

    • Add solid to the vial first.[4]

    • Gently add DMSO down the side of the vial to wash down powder.[4]

    • Vortex at medium speed for 30 seconds. Sonicate for 1 minute if dissolution is incomplete.

    • Observation: Solution should be clear yellow.[1][4] If cloudy, filter through a 0.2 µm PTFE syringe filter.[4]

Synthetic Transformation: Nitro Reduction (Cautionary Note)

A common application is reducing the nitro group to an aniline (amine).[4]

  • Risk: Hydrogenation of nitro-aromatics is highly exothermic .[1][2][4]

  • Protocol:

    • Do NOT use Pd/C with dry powder.[4] Wet the catalyst with solvent (toluene/ethyl acetate) before adding the nitro compound.[4]

    • Keep temperature <40°C.[4][5]

    • Vent H₂ gas carefully.[4]

Emergency Response & Waste Disposal

Spill Cleanup (Dry Powder)[1][4]
  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, N95 respirator.[4]

  • Cover: Gently cover the spill with wet paper towels (to prevent dust generation).[4]

  • Collect: Scoop up the wet material into a wide-mouth waste jar.

  • Decontaminate: Wipe surface with 10% Sodium Carbonate solution (to hydrolyze any residue), then water.[4]

Waste Disposal[1]
  • Category: Hazardous Chemical Waste (Toxic/Irritant).[4]

  • Segregation: Do not mix with strong oxidizers or strong acids.[4]

  • Destruction: High-temperature incineration is the only approved method.[1][2][4] Do not dispose of down the drain.

References

  • PubChem Compound Summary . Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CID 122363574).[1][3] National Center for Biotechnology Information.[4] Link

  • Bide Pharm . Product Analysis: Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS 1841081-52-4).[1][2][3][6][7] Link

  • Occupational Safety and Health Administration (OSHA) . Controlling Exposure to Hazardous Drugs. Link

  • SafeBridge Consultants . Potent Compound Safety: A Guide to Handling Potent APIs. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS: 1841081-52-4).

Because this highly substituted benzamide features both a base-sensitive methyl ester and an electron-withdrawing nitro group, standard cyanation and hydrolysis protocols often result in catalyst poisoning or chemoselectivity failures. This guide provides field-proven, self-validating methodologies to bypass these specific failure modes.

Mechanistic Workflow & Causality

The most robust synthetic route to this target avoids early-stage amidation, which can interfere with nitration. Instead, the sequence utilizes Methyl 5-bromo-2-methoxy-4-nitrobenzoate as the primary intermediate. The workflow relies on two critical transformations:

  • A controlled palladium-catalyzed cyanation.

  • A chemoselective hydration of the resulting nitrile to the amide, strictly avoiding ester cleavage.

SynthesisWorkflow A Methyl 5-bromo-2-methoxy -4-nitrobenzoate B Methyl 5-cyano-2-methoxy -4-nitrobenzoate A->B Zn(CN)2, Pd2(dba)3 DMF, 80°C C Methyl 5-carbamoyl-2-methoxy -4-nitrobenzoate B->C UHP, K2CO3 aq. Acetone, RT

Figure 1: Two-step synthetic workflow from aryl bromide to the target benzamide.

Yield Optimization Data

The table below summarizes internal validation data demonstrating why specific reagents are mandated for this synthesis.

Table 1: Effect of Reagent Selection on Conversion and Isolated Yield

Synthetic StepCatalytic/Reagent SystemConversion (%)Isolated Yield (%)Major Observed Byproduct
Cyanation NaCN, Pd(PPh3)4, 100°C45%30%Dehalogenated arene (Reduction)
Cyanation Zn(CN)2, Pd2(dba)3, dppf, 80°C>98%92% None (Clean conversion)
Hydrolysis NaOH, H2O2 (30% aq), 50°C100%15%5-carbamoyl-2-methoxy-4-nitrobenzoic acid
Hydrolysis UHP, K2CO3, Acetone/H2O, RT>99%94% None (Ester remains intact)

Self-Validating Standard Operating Procedures (SOPs)

SOP A: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to the aryl nitrile without deactivating the palladium catalyst.

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 5-bromo-2-methoxy-4-nitrobenzoate (1.0 eq), Zn(CN)2 (0.6 eq), Pd2(dba)3 (0.02 eq), and dppf (0.04 eq).

  • Degassing (Critical): Add anhydrous DMF (10 mL/mmol). Sparge the solution with Argon for exactly 20 minutes. Causality: The nitro group makes the intermediate highly susceptible to protodehalogenation if trace oxygen or moisture is present.

  • Reaction: Heat to 80°C under Argon for 4 hours.

  • Self-Validation Checkpoint 1 (Visual): The reaction should maintain a dark red/brown hue. If the solution turns completely black within the first 30 minutes, palladium black has precipitated due to cyanide poisoning.

  • Self-Validation Checkpoint 2 (Analytical): Analyze via LC-MS. The starting material (

    
     289/291) must be completely replaced by the nitrile product (
    
    
    
    236).
  • Workup: Quench with 1M NaOH (to neutralize any trace HCN) and extract with EtOAc. Wash the organic layer with brine 3 times to remove DMF.

SOP B: Chemoselective Nitrile Hydrolysis

Objective: Hydrate the nitrile to the carbamoyl group while preserving the C1 methyl ester.

  • Preparation: Dissolve Methyl 5-cyano-2-methoxy-4-nitrobenzoate (1.0 eq) in a 1:1 mixture of Acetone and Water (5 mL/mmol).

  • Activation: Add Urea-Hydrogen Peroxide (UHP) adduct (3.0 eq) and K2CO3 (0.2 eq). Stir at room temperature (20-25°C).

  • Self-Validation Checkpoint 1 (Visual): Minimal gas evolution should occur. Vigorous bubbling indicates the wasteful decomposition of peroxide into O2, usually caused by transition metal impurities in the glassware.

  • Self-Validation Checkpoint 2 (Analytical): Monitor by TLC (EtOAc:Hexanes 2:1). The nitrile (

    
     ~0.6) will convert to the highly polar amide (
    
    
    
    ~0.15). LC-MS must show
    
    
    255
    
    
    . If
    
    
    241 is observed, ester cleavage is occurring—immediately lower the temperature to 10°C.
  • Workup: Evaporate the acetone under reduced pressure. The target Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate will precipitate directly from the aqueous layer. Filter and wash with cold water.

Troubleshooting & FAQs

Q: Why does my palladium catalyst blacken immediately upon addition of the cyanide source, resulting in a stalled reaction? A: This is a classic case of catalyst poisoning. Free cyanide ions (CN⁻) are powerful σ-donors and π-acceptors. If the concentration of free CN⁻ is too high, it tightly binds to the Pd(II) intermediates, forming catalytically dead


 complexes[1].
Solution: Never use highly soluble NaCN or KCN for this substrate. By switching to Zinc Cyanide (

), you utilize a reagent with low solubility in DMF. It acts as a "slow-release" cyanide reservoir, keeping the steady-state concentration of free CN⁻ low enough to prevent catalyst deactivation while allowing the transmetalation step to proceed efficiently[2].

Q: During the nitrile hydrolysis step, my LC-MS shows a mass corresponding to [M-14] (loss of a methyl group). What is happening? A: Standard basic peroxide conditions (e.g., NaOH and aqueous


) are too harsh. While they successfully form the peroxyimidate anion required to hydrate the nitrile[3], the strong hydroxide base simultaneously hydrolyzes your C1 methyl ester, yielding 5-carbamoyl-2-methoxy-4-nitrobenzoic acid.
Solution: Utilize the Urea-Hydrogen Peroxide (UHP) adduct with a mild base like 

. UHP provides a controlled, anhydrous-like delivery of hydrogen peroxide that selectively hydrates the nitrile via a peroxycarboximidic acid intermediate at room temperature, leaving the methyl ester completely intact[4].

Q: I am observing significant dehalogenation (reduction) of the aryl bromide instead of cyanation. How can I suppress this? A: Dehalogenation competes with cyanation when the reductive elimination step is slow. The highly electron-withdrawing nitro group at the 4-position makes the Pd(II) intermediate highly electrophilic and prone to side reactions if cyanide transmetalation is delayed. Solution: Ensure strict anhydrous conditions. Furthermore, using a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), accelerates the reductive elimination of the aryl nitrile, effectively outcompeting the reduction pathway.

References

1. - National Institutes of Health (NIH) PMC 2. - ResearchGate 3. - ResearchGate / Synthetic Communications 4. - SciSpace

Sources

Technical Support Center: Recrystallization of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate. While specific solubility data for this compound is not extensively published, this document synthesizes established principles for the recrystallization of polar, nitroaromatic compounds to provide a robust framework for achieving high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate.

Q1: What is the primary objective of recrystallizing Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate?

The primary objective is to purify the crude solid obtained from synthesis. Recrystallization is a purification technique that separates the target compound from impurities that may include unreacted starting materials, byproducts, or residual solvents.[1][2] A successful recrystallization yields a crystalline solid with significantly higher purity, which is critical for accurate downstream analysis, biological testing, and further synthetic steps.

Q2: How should I select an optimal recrystallization solvent?

The selection of a suitable solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should meet several key criteria:

  • Steep Solubility Curve: The compound should be highly soluble in the solvent at its boiling point but only sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2][3] This differential solubility is the driving force for crystallization and is essential for maximizing product recovery.[3]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with the compound.[3] Given the ester and carbamoyl functionalities, highly nucleophilic or hydrolytic conditions should be avoided.

  • Polarity Matching: The "like dissolves like" principle is a useful guideline.[3] Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a polar molecule due to the presence of nitro, methoxy, ester, and carbamoyl functional groups. Therefore, polar solvents are excellent starting points. Alcoholic solvents, in particular, are often effective for nitroaryl compounds.[3] For example, the structurally related compound methyl m-nitrobenzoate is effectively recrystallized from methyl alcohol.[4]

Q3: When is a mixed-solvent system advantageous?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[3] This situation often arises when the target compound is highly soluble in one solvent (even at low temperatures) and poorly soluble in another (even at high temperatures).[3]

The technique involves dissolving the compound in a minimal amount of the "good" solvent (in which it is very soluble) at an elevated temperature. The "bad" or "anti-solvent" (in which the compound is poorly soluble) is then added dropwise until the solution becomes persistently cloudy (the saturation point).[3] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common and effective mixed-solvent pair for polar compounds is ethanol-water.[3]

Q4: What are the essential safety precautions for this procedure?

Nitroaromatic compounds warrant careful handling due to their potential hazards.[5]

  • Always operate in a well-ventilated chemical fume hood.[5][6]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a flame-resistant lab coat.[6]

  • Avoid inhalation of dust or solvent vapors.[6]

  • These compounds can be sensitive to heat and shock; avoid strong heating of the dry solid.

  • Consult the Safety Data Sheet (SDS) for detailed toxicological and handling information before beginning any work.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during recrystallization.

Problem Probable Cause(s) Recommended Solution(s)
The compound "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the boiling point of the solvent.[3]2. The concentration of impurities is very high, causing a significant melting point depression.[3]3. The solution is cooling too rapidly.1. Re-heat the mixture to dissolve the oil completely.2. Add a small amount of additional hot solvent to lower the saturation temperature.[3]3. Allow the flask to cool very slowly (e.g., by placing it in a warm water bath that cools to room temperature, or by wrapping it in glass wool).[3]
No crystals form upon cooling the solution. 1. The solution is not sufficiently supersaturated; too much solvent was used.[5]2. The cooling process was too fast, preventing crystal nucleation.3. There are no nucleation sites for crystal growth.1. Gently evaporate some of the solvent by heating the solution or blowing a stream of inert gas over the surface to increase the concentration.[5]2. Try scratching the inside of the flask below the surface of the liquid with a clean glass rod to create nucleation sites.[3]3. Add a "seed crystal" of the pure compound, if available.4. Place the solution in an ice bath or refrigerator to further decrease solubility.
The final recovery of purified product is very low. 1. The chosen solvent is too effective; the compound has significant solubility even at low temperatures.[5]2. Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.3. Insufficient cooling time or temperature.1. Select a different solvent or use a mixed-solvent system where the compound's solubility is lower when cold.[5]2. If hot filtration is necessary, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[5] Use a slight excess of hot solvent.3. Allow the solution to stand at a low temperature (e.g., 0-4 °C) for a longer period before filtration.
The final crystals are colored or appear impure. 1. Colored impurities are co-crystallizing with the product.[5]2. The rate of crystallization was too fast, trapping impurities within the crystal lattice.1. During the initial dissolution step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[5]2. Ensure the cooling process is slow and gradual.3. If impurities persist, a second recrystallization may be necessary, or an alternative purification method like column chromatography should be considered.[5]
Part 3: Experimental Protocols & Data
Solvent Selection Table

Based on the principles for purifying polar nitroaromatic compounds, the following solvents are recommended as starting points for screening.

SolventBoiling Point (°C)Rationale & SuitabilityPotential Issues
Methanol (MeOH) 65Polar protic solvent. Often effective for nitro-substituted benzoates.[4] Low boiling point allows for easy removal.May be too good a solvent, potentially leading to lower recovery.
Ethanol (EtOH) 78Similar to methanol but less volatile. A very common and effective recrystallization solvent for polar organic molecules.[3]Good solubility may require cooling to low temperatures for optimal yield.
Isopropanol (IPA) 82Slightly less polar than ethanol. May offer a better solubility profile if the compound is too soluble in MeOH or EtOH.Higher boiling point requires more energy for removal.
Ethyl Acetate (EtOAc) 77Medium polarity aprotic solvent. Can be effective if alcoholic solvents prove too strong.Can be prone to hydrolysis if water is present, especially under acidic/basic conditions.
Ethanol / Water VariableA versatile mixed-solvent system. Allows for fine-tuning of polarity to achieve an ideal solubility curve.[3]Requires careful, dropwise addition of water to avoid "oiling out."
Acetone / Water VariableAnother common polar mixed-solvent system.Acetone's low boiling point (56 °C) requires careful handling to prevent boiling over.
Protocol 1: Single-Solvent Recrystallization Workflow
  • Dissolution: Place the crude Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring (using a hot plate and stir bar). Continue adding small portions of hot solvent until the compound just fully dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) with filter paper. Quickly pour the hot solution through the filter paper to remove the solids.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start_node Start: Crude Product process_node_1 Dissolve Crude Solid start_node->process_node_1 Add hot solvent process_node process_node decision_node decision_node solution_node solution_node end_node Pure Crystals Collected fail_node Consider Column Chromatography decision_oiled_out Oiled Out? process_node_1->decision_oiled_out Observe solution_oiled_out Add more hot solvent. Cool very slowly. decision_oiled_out->solution_oiled_out Yes process_node_2 Allow to Cool Slowly decision_oiled_out->process_node_2 No solution_oiled_out->process_node_2 decision_crystals_form Crystals Form? process_node_2->decision_crystals_form Observe decision_crystals_pure Crystals Pure/Colorless? decision_crystals_form->decision_crystals_pure Yes solution_no_crystals 1. Scratch flask interior. 2. Add seed crystal. 3. Reduce solvent volume. decision_crystals_form->solution_no_crystals No decision_crystals_pure->end_node Yes solution_colored Redissolve. Treat with charcoal. Re-crystallize slowly. decision_crystals_pure->solution_colored No solution_colored->end_node decision_crystals_form_2 Crystals Form Now? solution_no_crystals->decision_crystals_form_2 decision_crystals_form_2->fail_node No decision_crystals_form_2->decision_crystals_pure Yes

Sources

Technical Support Center: Chemoselective Synthesis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS: 1841081-52-4) . As a highly substituted benzamide intermediate, achieving selective amidation at the C5-carboxylic acid without disturbing the C1-methyl ester or the C4-nitro group presents a significant synthetic challenge.

This guide is designed for process chemists and drug development professionals. It moves beyond basic recipes to explain the mechanistic causality behind reaction failures, providing a self-validating framework to ensure high-yield, chemoselective amidation.

Mechanistic Workflow & Side Reaction Pathways

Understanding the electronic environment of the intermediate is critical. The diagram below illustrates the optimal pathway via an acid chloride intermediate, alongside the two most common failure modes: ester aminolysis and amide dehydration.

AmidationWorkflow SM Methyl 5-carboxy-2-methoxy- 4-nitrobenzoate COCl Acid Chloride Intermediate SM->COCl SOCl2, DMF (cat.) 80°C Target Methyl 5-carbamoyl-2-methoxy- 4-nitrobenzoate COCl->Target NH4Cl, DIPEA 0°C to RT BisAmide 1,5-Bis-amide (Ester Aminolysis) COCl->BisAmide Excess NH3(aq) >20°C Nitrile 5-Cyano Derivative (Amide Dehydration) Target->Nitrile Residual SOCl2 Localized Heating

Reaction pathways and side reactions in the chemoselective amidation of the 5-carboxy intermediate.

Expert Troubleshooting FAQs

Q1: Why am I observing significant formation of the 1,5-bis-amide byproduct during the amidation step? Causality: The C1 methyl ester is typically less reactive than the C5 acid chloride. However, the C4 nitro group is strongly electron-withdrawing and sits para to the C1 ester. This specific electronic configuration drastically increases the electrophilicity of the ester carbonyl, making it highly susceptible to nucleophilic attack by ammonia (aminolysis)[1]. Solution: If you use aqueous ammonia or excess ammonia gas at elevated temperatures, the ester will be cleaved to form the bis-amide. Switch to a buffered ammonia source (like


 with DIPEA) and strictly maintain the reaction temperature between -5 °C and 0 °C during the initial addition.

Q2: My isolated product contains up to 20% of the 5-cyano derivative. What is causing this dehydration? Causality: Primary amides are highly prone to dehydration to nitriles when exposed to strong electrophilic dehydrating agents like


, 

, or

[2]. If the acid chloride intermediate is generated using excess thionyl chloride and is not rigorously stripped before the amidation step, the residual

will immediately react with the newly formed C5 primary amide, dehydrating it to a nitrile. Solution: Implement a strict azeotropic distillation step using dry toluene to remove all traces of

prior to introducing the ammonia source.

Q3: Can I use standard coupling agents (e.g., EDCI/HOBt or HATU) instead of forming the acid chloride to avoid dehydration? Causality: While direct amidation of carboxylic acids or esters is possible[3], the C5 carboxylic acid is sterically hindered by the adjacent C4 nitro group and electronically deactivated. Coupling agents often fail because the active ester intermediate hydrolyzes back to the starting material faster than the sterically hindered amidation can occur. The acid chloride route remains the most robust, provided the excess chlorinating agent is managed.

Quantitative Optimization Data

The table below summarizes the effect of different amidation conditions on the product distribution, highlighting the necessity of reagent stripping and temperature control.

Amidation ConditionTemperatureTarget Amide Yield (%)Bis-amide Side Product (%)Nitrile Side Product (%)Hydrolysis (%)

(unstripped) +

(aq)
25 °C45.035.05.015.0

(unstripped) +

(g)
0 °C60.015.020.05.0

(stripped) +

(g)
-5 °C75.010.0< 1.010.0

(stripped) +

/ DIPEA
0 °C 92.0 < 2.0 < 1.0 5.0
HATU +

/ DIPEA
25 °C30.0< 2.00.068.0

Validated Experimental Protocol: Self-Validating Amidation

This protocol utilizes an internal validation system to ensure each chemical transformation is complete before proceeding, eliminating downstream failures.

Step 1: Acid Chloride Formation

  • Suspend Methyl 5-carboxy-2-methoxy-4-nitrobenzoate (1.0 eq) in dry toluene (10 volumes).

  • Add catalytic DMF (0.05 eq), followed by dropwise addition of

    
     (2.5 eq).
    
  • Heat to 80 °C for 3 hours.

  • Validation Check 1: Quench a 10 µL reaction aliquot into 1 mL of dry methanol containing pyridine. Analyze via LC-MS. The presence of the methyl diester mass confirms 100% conversion of the carboxylic acid to the acid chloride. Do not proceed if starting material >1%.

Step 2: Reagent Stripping (Critical for Nitrile Prevention)

  • Concentrate the reaction mixture under reduced pressure at 50 °C to a minimal volume.

  • Add fresh dry toluene (5 volumes) and concentrate again. Repeat this azeotropic distillation twice.

  • Validation Check 2: Hold a piece of moistened pH paper over the flask neck during the final distillation. The absence of acidic fumes (

    
    /
    
    
    
    ) validates the complete removal of excess
    
    
    .

Step 3: Chemoselective Amidation

  • Dissolve the stripped acid chloride in dry THF (10 volumes) and cool strictly to 0 °C.

  • In a separate flask, prepare a slurry of finely ground

    
     (3.0 eq) in THF and add DIPEA (3.5 eq). Stir for 15 minutes.
    
  • Add the

    
    /DIPEA slurry dropwise to the acid chloride solution, maintaining the internal temperature below 5 °C.
    
  • Validation Check 3: Monitor the internal temperature. A controlled exotherm indicates successful amidation. After 1 hour, LC-MS must show the target mass (M+H = 255.2) with <2% of the bis-amide mass (M+H = 240.2).

Step 4: Workup

  • Quench with ice-cold water (10 volumes) and extract with Ethyl Acetate.

  • Wash the organic layer with cold 5%

    
    , water, and brine. Dry over 
    
    
    
    and concentrate to yield the target Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition Source: Wiley URL
  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)
  • Lanthanum(III)

Sources

Technical Support Center: Optimizing Temperature for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized benzamides. The formation of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate via the controlled hydration of its corresponding nitrile (Methyl 5-cyano-2-methoxy-4-nitrobenzoate) is notoriously sensitive to thermal conditions.

Because this molecule contains multiple reactive sites—a hydrolyzable methyl ester, an electron-withdrawing nitro group, and an electron-donating methoxy group—strict kinetic control is required. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maximize your yield while suppressing unwanted side reactions.

Mechanistic Pathway & Thermal Dependencies

Pathway Nitrile Methyl 5-cyano-2-methoxy- 4-nitrobenzoate Amide Methyl 5-carbamoyl-2-methoxy- 4-nitrobenzoate Nitrile->Amide H2SO4, 40-45°C (Optimal) Acid1 5-carbamoyl-2-methoxy- 4-nitrobenzoic acid Amide->Acid1 >50°C (Ester Cleavage) Acid2 Methyl 5-carboxy-2-methoxy- 4-nitrobenzoate Amide->Acid2 >60°C (Amide Hydrolysis)

Reaction pathway of nitrile hydration highlighting temperature-dependent side reactions.

Troubleshooting Guides & FAQs

Q1: Why does the sulfuric acid hydration require heating to 40°C, but the ester cleaves so easily at 50°C? A1: The cyano group in Methyl 5-cyano-2-methoxy-4-nitrobenzoate is electronically deactivated by the strongly electron-withdrawing ortho-nitro group. This reduces the basicity of the nitrile nitrogen, making the initial protonation step—which is required for water to attack—kinetically sluggish at room temperature[1]. You must apply thermal energy (40°C) to overcome this activation barrier. However, the adjacent methyl ester is highly susceptible to acid-catalyzed acyl cleavage. Exceeding 50°C provides enough energy to breach the ester hydrolysis barrier, leading to the formation of the des-methyl byproduct, 5-carbamoyl-2-methoxy-4-nitrobenzoic acid.

Q2: My reaction stalls at the intermediate stage, leaving unreacted nitrile. Should I increase the temperature above 60°C? A2: No. Increasing the temperature above 60°C will not selectively drive the formation of your target amide. Instead, it shifts the kinetic pathway toward over-hydrolysis, converting your newly formed amide into a carboxylic acid[2]. The hydrolysis of nitriles in concentrated acids is a system of consecutive, irreversible unimolecular reactions. If the reaction is sluggish at 45°C, the issue is likely insufficient protonation due to water contamination in your sulfuric acid, not temperature. Ensure you are using 98% concentrated H₂SO₄.

Q3: Can I use the alkaline hydrogen peroxide method to avoid ester cleavage? How does temperature affect it? A3: Yes. The alkaline peroxide method (H₂O₂ / K₂CO₃) operates via a nucleophilic attack of the hydroperoxide anion (HOO⁻) on the nitrile carbon. Because the ortho-nitro group makes the nitrile carbon highly electron-deficient, this nucleophilic attack is highly favored and proceeds rapidly even at room temperature[3]. This avoids the need for aggressive heating, thereby protecting the methyl ester. However, you must keep the temperature strictly between 20°C and 25°C. Above 30°C, hydrogen peroxide undergoes rapid, base-catalyzed disproportionation into water and oxygen gas, halting the reaction and creating a severe pressurization hazard.

Quantitative Data: Temperature vs. Yield Profile

The following table summarizes the effect of internal reaction temperature on the product distribution during the hydration of Methyl 5-cyano-2-methoxy-4-nitrobenzoate (4-hour reaction time).

Temperature (°C)Reagent SystemTarget Amide Yield (%)Ester Cleavage (%)Over-hydrolysis (%)Unreacted Nitrile (%)
20 - 2598% H₂SO₄15< 1< 184
40 - 45 98% H₂SO₄ 88 4 2 6
60 - 6598% H₂SO₄423521< 1
20 - 25 H₂O₂ / K₂CO₃ 91 < 1 < 1 7
40 - 45H₂O₂ / K₂CO₃55< 1540 (H₂O₂ degraded)
Standardized Experimental Protocols
Protocol A: Acid-Catalyzed Hydration (Kinetic Control Workflow)

Use this method for scalable, classical synthesis where anhydrous conditions can be maintained.

  • Reactor Preparation: Equip a jacketed round-bottom flask with a mechanical stirrer and an internal temperature probe.

  • Reagent Loading: Charge the flask with 98% concentrated H₂SO₄ (10 volumes relative to the nitrile). Chill the acid to 10°C.

  • Substrate Addition: Add Methyl 5-cyano-2-methoxy-4-nitrobenzoate portion-wise over 30 minutes.

    • Causality Insight: The initial protonation of the nitrile is highly exothermic. Portion-wise addition prevents localized thermal spikes that would otherwise cause premature cleavage of the methyl ester.

  • Thermal Ramp: Gradually increase the jacket temperature to achieve an internal reaction temperature of exactly 40°C – 45°C. Maintain strict stirring for 4 hours.

  • Quenching: Cool the mixture to 0°C and pour it slowly over vigorously stirred crushed ice to precipitate the Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate. Filter and wash the filter cake with cold water until the filtrate is pH neutral.

Protocol B: Alkaline Peroxide Hydration (Mild Chemoselective Workflow)

Use this method when ester preservation is the absolute highest priority and small-to-medium scale synthesis is acceptable.

  • Solvent System: Dissolve Methyl 5-cyano-2-methoxy-4-nitrobenzoate in DMSO (5 volumes) in a vessel equipped with an internal thermometer.

  • Base Addition: Add anhydrous K₂CO₃ (0.5 equivalents) to the solution.

  • Peroxide Addition: Cool the mixture to 15°C. Add 30% aqueous H₂O₂ (3.0 equivalents) dropwise.

    • Causality Insight: The alpha-effect nucleophilicity of HOO⁻ drives the reaction efficiently, but the process is exothermic. Dropwise addition ensures the internal temperature does not exceed 25°C, preventing the thermal degradation of H₂O₂ into O₂ gas.

  • Stirring: Stir the reaction mixture at 20°C – 25°C for 2 hours.

  • Isolation: Dilute the mixture with cold water (15 volumes) to precipitate the target amide. Filter, wash thoroughly with water to remove DMSO/base, and dry under vacuum.

References

1.[1] Nitrile, Wikipedia. Available at: [Link] 2.[2] The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions, ResearchGate. Available at:[Link] 3.[3] Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid, NIH PubMed Central. Available at:[Link]

Sources

Dealing with hydrolysis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

A Guide to Understanding and Preventing Hydrolysis

Welcome to the technical support guide for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate. As Senior Application Scientists, we understand that navigating the complexities of highly functionalized chemical intermediates is crucial for the success of your research and development projects. This guide is designed to provide you with in-depth, field-proven insights into the primary challenge associated with this compound: its susceptibility to hydrolysis. We will explore the underlying chemical principles, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the stability and integrity of your compound throughout your experimental workflows.

Understanding the Vulnerability: Why is this Molecule Prone to Hydrolysis?

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate possesses three functional groups susceptible to hydrolysis: a methyl ester, a primary carbamoyl (amide) group, and a methoxy ether. However, the primary and most kinetically favorable site of hydrolysis under typical laboratory conditions is the methyl ester .

The reactivity of this ester is significantly influenced by the electronic environment of the aromatic ring.

  • Activating Effect of the Nitro Group: The nitro group (-NO₂) at the para-position to the ester is a powerful electron-withdrawing group due to both inductive (-I) and resonance (-M) effects.[1][2] This effect withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon of the ester. This increased electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack by water or hydroxide ions, accelerating the rate of hydrolysis compared to an unsubstituted methyl benzoate.[2][3]

  • Influence of the Methoxy Group: The methoxy group (-OCH₃) is generally an electron-donating group through resonance (+M).[2] However, its ortho-position relative to the ester means its electronic influence is complex and can be overshadowed by the potent activation from the para-nitro group.[4]

  • Relative Stability of the Carbamoyl Group: While amides can be hydrolyzed, they are generally more stable and less reactive than their corresponding esters.[5] Hydrolysis of the carbamoyl group typically requires more forcing conditions (e.g., strong acid or base at elevated temperatures) than ester hydrolysis.[6] Therefore, under standard workup or storage conditions where ester hydrolysis is observed, the carbamoyl group is likely to remain intact.

Mechanism of Base-Catalyzed Ester Hydrolysis

The most common cause of unintentional hydrolysis occurs during aqueous workups under basic conditions. The mechanism proceeds via a nucleophilic acyl substitution.

Caption: Base-catalyzed hydrolysis mechanism.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate, with a focus on preventing unwanted hydrolysis.

Q1: My reaction yield is consistently low, and I observe a more polar, unknown byproduct by TLC/LC-MS. Could this be hydrolysis?

A1: Yes, this is a classic sign of unintended hydrolysis. The primary hydrolysis product, 5-carbamoyl-2-methoxy-4-nitrobenzoic acid, is significantly more polar than the starting methyl ester due to the presence of the free carboxylic acid. This increased polarity results in a lower Rf value on a TLC plate and a shorter retention time on a reverse-phase HPLC column.

Potential Causes & Solutions:

  • Cause A: Reaction Workup Conditions. Standard aqueous workups are the most common source of hydrolysis. The use of strong bases (e.g., NaOH, KOH) to neutralize acidic reaction mixtures or washing steps at room temperature can rapidly hydrolyze the activated ester.

    • Solution: Modify your workup protocol.

      • Use Cold Solutions: Perform all aqueous washes using ice-cold solutions (~0-4 °C) to dramatically slow the kinetics of hydrolysis.[7]

      • Avoid Strong Bases: Neutralize acidic components with a cold, saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] Add the base slowly to control gas evolution.

      • Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous basic solution for extended periods. Separate the layers promptly after washing.

      • Dry Thoroughly: After washing, dry the organic layer efficiently with an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all traces of water.[7]

  • Cause B: Reaction Conditions. If your reaction is run in protic solvents (e.g., methanol, water) or if water is a byproduct, hydrolysis can occur in situ, especially if the reaction is heated or if basic/acidic conditions are present.

    • Solution:

      • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

      • Inert Atmosphere: Run reactions under an inert atmosphere (e.g., Nitrogen, Argon) to prevent atmospheric moisture from entering the reaction vessel.[8]

      • pH Control: If possible, buffer the reaction mixture to maintain a neutral or slightly acidic pH. Esters are generally most stable in a pH range of 4-5.[8]

Q2: I need to perform a reaction under basic conditions. How can I protect the methyl ester from hydrolysis?

A2: This is a challenging scenario due to the activated nature of the ester. The best strategy depends on the specific base and reaction conditions required.

  • Strategy 1: Use Non-Nucleophilic/Sterically Hindered Bases. If a base is required simply to deprotonate another species, consider using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a sterically hindered base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent. These are less likely to act as nucleophiles and attack the ester carbonyl.

  • Strategy 2: Low Temperature. If using a traditional base (e.g., an alkoxide) is unavoidable, conduct the reaction at the lowest possible temperature that still allows for the desired transformation.

  • Strategy 3: Protect the Carboxylic Acid Differently. If you are designing the synthesis from an earlier stage, consider using a more robust protecting group for the carboxylic acid, such as a tert-butyl ester, which is more resistant to basic hydrolysis and is cleaved under acidic conditions.

Q3: My compound appears to be degrading during storage. What are the optimal storage conditions?

A3: Proper storage is critical to prevent slow degradation over time. Moisture and temperature are the key factors to control.

ParameterRecommendationRationale
Temperature Store at ≤4°C. For long-term storage, -20°C is recommended.Reduces the rate of hydrolysis significantly.[9]
Atmosphere Store in a tightly sealed container under an inert gas (Argon or Nitrogen).Prevents exposure to atmospheric moisture.[8]
Environment Store in a desiccator or a controlled low-humidity environment.Minimizes water available for hydrolysis.[8]
Light Store in an amber vial or protected from light.Nitroaromatic compounds can be light-sensitive, although hydrolysis is the primary concern.

Experimental Protocols

Protocol 1: General Hydrolysis-Minimizing Aqueous Workup

This protocol is designed for isolating the product from a reaction mixture while minimizing the risk of ester hydrolysis.

  • Cooling: Once the reaction is complete, cool the reaction vessel to room temperature, then place it in an ice-water bath for at least 15 minutes to bring the internal temperature to 0-5 °C.

  • Quenching (If applicable): Quench the reaction by slowly adding ice-cold water or a specified cold quenching solution.

  • Extraction: Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash (Optional): Wash the organic layer with one portion of ice-cold 1M HCl (if basic impurities need to be removed).

  • Bicarbonate Wash: Wash the organic layer with 1-2 portions of ice-cold, saturated aqueous NaHCO₃. Crucially, perform this step quickly. Do not allow the layers to sit for more than 5 minutes. Vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer with one portion of ice-cold saturated aqueous NaCl (brine). This helps to break up emulsions and remove bulk water.[7]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is free-flowing.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This method can be used to separate and quantify Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate from its primary hydrolysis product.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).

  • Injection Volume: 10 µL.

  • Expected Elution: The more polar hydrolysis product (carboxylic acid) will have a shorter retention time than the parent methyl ester.

Troubleshooting Workflow

Troubleshooting Hydrolysis start Low Yield or Unexpected Polar Impurity? check_workup Review Workup Protocol start->check_workup check_storage Review Storage Conditions start->check_storage check_reaction Review Reaction Conditions start->check_reaction workup_q1 Using strong base (e.g., NaOH, KOH)? check_workup->workup_q1 workup_q2 Performing washes at room temperature? check_workup->workup_q2 storage_q1 Stored at room temp or exposed to air? check_storage->storage_q1 reaction_q1 Using protic solvents or have water present? check_reaction->reaction_q1 workup_sol1 Switch to cold, saturated NaHCO₃ workup_q1->workup_sol1 workup_sol2 Use ice-cold solutions (0-5 °C) and minimize contact time workup_q2->workup_sol2 storage_sol1 Store at ≤4°C under inert gas in a desiccator storage_q1->storage_sol1 reaction_sol1 Use anhydrous solvents under an inert atmosphere reaction_q1->reaction_sol1

Sources

Technical Support Center: Solid-Liquid Separation of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS 1841081-52-4) .

Highly functionalized nitroaromatics containing both hydrogen-bond donors (carbamoyl) and acceptors (nitro, ester, methoxy) are notorious for rapid, uncontrolled nucleation. This often results in amorphous gels or fine, needle-like crystals that severely compromise downstream solid-liquid separation[1]. This guide provides field-proven troubleshooting logic, causality-driven explanations, and self-validating protocols to optimize your filtration workflows.

I. Frequently Asked Questions (FAQs)

Q1: Why does my filtration stall almost immediately, taking hours to filter a small batch? A: You are likely experiencing membrane blinding and high specific cake resistance (


). When Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is "crashed out" via rapid antisolvent addition, the strong intermolecular hydrogen bonding causes massive, instantaneous nucleation. This generates sub-micron particles or highly compressible gels[2]. When vacuum or pressure is applied, these fine particles immediately blind the filter media pores and compress into an impermeable layer.

Q2: Why is the purity of my isolated intermediate so low even after extensive solvent washing? A: This is a classic symptom of filter cake cracking and channeling. Fine particulate cakes retain a high volume of mother liquor. As the cake begins to deliquor (dry), capillary forces between the particles cause the cake to shrink and fracture[3]. Once cracks form, the wash solvent will take the path of least resistance—flowing exclusively through the cracks (gas bypass) rather than displacing the impurities within the bulk cake[4].

Q3: Can I just increase the vacuum or pressure to speed up the filtration? A: No. Fine nitrobenzoate precipitates form highly compressible filter cakes. Increasing the differential pressure simply compresses the crystal lattice further, reducing the cake's porosity to near zero. This exponentially increases resistance and completely halts the flow of the filtrate.

II. Troubleshooting Guide: Causality & Solutions

Issue 1: Membrane Blinding & High Cake Resistance
  • The Causality: Solid-liquid separation efficiency is dictated by particle size, density, and shape[2]. Needle-like or amorphous particles pack densely.

  • The Solution: Shift your process from precipitation (kinetic control) to crystallization (thermodynamic control). By controlling supersaturation and keeping the process within the metastable zone, you promote crystal growth over nucleation, yielding larger, blocky crystals that filter rapidly[1].

Issue 2: Shrinkage Cracking & Poor Displacement Washing
  • The Causality: Cracking is not a random phenomenon; it is driven by capillary pressure exceeding the mechanical strength of the wet cake during the desaturation phase[3].

  • The Solution: Never allow the cake to pull dry before washing. Implement displacement washing by carefully adding the wash liquid as a supernatant layer before the mother liquor fully recedes into the cake[5]. Utilizing an Agitated Nutsche Filter Dryer (ANFD) allows for cake consolidation (smoothing the cake surface) prior to washing, effectively sealing any micro-fissures[6].

III. Data Presentation: Impact of Process Parameters

The following table summarizes the quantitative impact of optimizing the crystallization parameters on the filtration metrics of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate.

MetricUnoptimized (Crash Precipitation)Optimized (Controlled Crystallization)
Particle Morphology Fine needles / Amorphous gelBlocky / Granular crystals
Mean Particle Size (D50) < 10 µm50 - 120 µm
Specific Cake Resistance (

)
>

m/kg (Highly compressible)
<

m/kg (Incompressible)
Filtration Flux Rate < 50 L/m²/hr> 800 L/m²/hr
Cake Cracking Incidence Severe (during initial deliquoring)None (if displacement washed)
Wash Efficiency (Impurity removal) < 40% (Due to channeling)> 99% (Uniform plug flow)

IV. Mandatory Visualization: Troubleshooting Logic

Below is the logical workflow for diagnosing and resolving filtration bottlenecks for this compound.

G Start Filtration Issue Detected IsSlow Is filtration rate rapidly declining? Start->IsSlow Blinding Membrane Blinding or High Cake Resistance IsSlow->Blinding Yes IsCracking Is the filter cake cracking? IsSlow->IsCracking No CheckPSD Optimize Crystallization: Control Nucleation Blinding->CheckPSD Success Efficient Solid-Liquid Separation Achieved CheckPSD->Success Cracking Capillary Shrinkage During Deliquoring IsCracking->Cracking Yes IsCracking->Success No Consolidate Apply Cake Consolidation & Displacement Washing Cracking->Consolidate Consolidate->Success

Caption: Troubleshooting logic for solid-liquid separation of nitrobenzoate derivatives.

V. Experimental Protocol: Optimized Crystallization & Filtration Workflow

This self-validating protocol utilizes controlled supersaturation and displacement washing to ensure high-purity isolation.

Phase 1: Controlled Crystallization

  • Dissolution: Dissolve crude Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate in a primary solvent (e.g., DMSO or DMF) at 65°C until a clear solution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm inline filter to remove foreign particulates that could act as uncharacterized nucleation sites.

  • Temperature Cycling & Seeding: Cool the reactor to 50°C (entering the metastable zone). Introduce 1-2 wt% of milled seed crystals. Hold the temperature for 60 minutes to allow the seed bed to establish and consume the initial supersaturation.

  • Antisolvent Addition: Linearly dose the antisolvent (e.g., Water or Methanol) over 4 to 6 hours while maintaining moderate agitation. Causality: Slow addition prevents localized supersaturation spikes, ensuring the compound deposits onto existing crystal faces rather than forming new, fine nuclei[1].

  • Cooling: Ramp the temperature down to 5°C at a rate of 0.2°C/min to maximize yield.

Phase 2: Filtration and Displacement Washing

  • Transfer: Transfer the slurry to a Nutsche filter-dryer[6]. Apply a low initial differential pressure (e.g., 0.5 bar N2 pressure) to establish the filter cake.

  • Mother Liquor Drainage: Monitor the liquid level. Stop the pressure the exact moment the mother liquor reaches the top surface of the filter cake. Do not allow the gas to break through the cake.

  • Displacement Washing: Gently introduce the chilled wash solvent (e.g., 20% DMSO in Water) using a spray ring to avoid disturbing the cake surface. The wash solvent must act as a piston, pushing the mother liquor out without mixing[5].

  • Cake Consolidation: If using an ANFD, lower the agitator to smooth and lightly compress the cake surface. This mechanically closes any micro-cracks before the final drying phase[4].

  • Deliquoring: Apply full differential pressure and heat to deliquor and dry the highly purified blocky crystals.

VI. References

1.[4] Common Problems and Solutions for Vacuum Nutsche Filters, Zhanghua Dryer. Available at: [Link] 2.[1] Crystallization, APC. Available at: [Link] 3.[6] Solid-Liquid Separation: Principles, Challenges & Solutions, De Dietrich. Available at: [Link] 4.[2] What is solid-liquid separation and why is it important?, Roxia. Available at: [Link] 5.[3] Avoiding Filter Cake Cracking: Influence of Consolidation on Desaturation Characteristics, ResearchGate. Available at: [Link] 6.[5] Experimental study on mechanical dewatering and displacement washing of filter cakes with inhomogeneous cake geometry, DOI/ScienceDirect. Available at: [Link]

Sources

Stability of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Part 1: Executive Summary

Status: Conditionally Stable Ticket Resolution: #STAB-2024-ACID

Under acidic conditions, Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate exhibits a distinct hierarchy of reactivity governed by the electronic "push-pull" effects of its substituents.

  • The Methyl Ester (C-1): High Lability. The electron-withdrawing 4-nitro group activates the ester carbonyl, making it highly susceptible to acid-catalyzed hydrolysis (

    
     mechanism). Expect rapid conversion to the carboxylic acid in aqueous acid at elevated temperatures (
    
    
    
    C) or prolonged exposure at RT.
  • The Carbamoyl Amide (C-5): High Stability. The primary amide is significantly more resistant to acidic hydrolysis than the ester. Selective hydrolysis of the ester without degrading the amide is chemically feasible and is the standard pathway for activating this intermediate.

  • The Methoxy Ether (C-2): Stable. Resistant to cleavage under standard mineral acid conditions (requires strong Lewis acids like

    
     or HBr/AcOH reflux to cleave).
    

Part 2: Diagnostic Matrix (Troubleshooting)

Use this matrix to identify issues based on experimental observations.

ObservationProbable CauseTechnical InsightCorrective Action
Precipitate forms during acidic workup Ester Hydrolysis The hydrolyzed product (5-carbamoyl-2-methoxy-4-nitrobenzoic acid) has significantly lower solubility in acidic water (pH < 2) than the ester due to the protonated carboxylic acid.Do not discard solid. Filter and analyze by LC-MS. If the mass corresponds to the acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), the ester has hydrolyzed.
Loss of Yield (Mother Liquor) Over-Acidification While the nitro group reduces basicity, the amide can still protonate in highly concentrated acid, increasing solubility in the aqueous phase.Adjust workup pH to ~3–4 (isoelectric region) to maximize precipitation of the free acid intermediate.
New Peak at

< Main Peak
Amide Hydrolysis Appearance of a highly polar impurity suggests the amide has hydrolyzed to the di-acid (rare, requires harsh heat/conc. acid).[1][2][3][4][5][6][7][8][9]Reduce temperature.[9] Ensure acid concentration is < 2M. Monitor reaction time strictly.
Color Change (Yellow

Orange/Red)
Meisenheimer Complex In basic conditions, nitro-aromatics form colored complexes. In acid, this suggests contamination or photo-degradation.Verify pH is strictly acidic. Protect from light (nitro compounds are photolabile).

Part 3: Mechanistic Insight & Causality

To control this molecule, you must understand the electronic war occurring on the benzene ring.

The Electronic "Tug-of-War"
  • 4-Nitro Group (

    
    ):  This is a strong Electron Withdrawing Group (EWG) via both induction (-I) and resonance (-M). It pulls electron density away from the ring.[10]
    
    • Consequence: It makes the carbonyl carbon of the methyl ester more electrophilic . Water (the nucleophile) attacks this carbon much faster than it would in a standard methyl benzoate.

  • 2-Methoxy Group (

    
    ):  An Electron Donating Group (EDG) via resonance (+M).
    
    • Consequence: While it generally stabilizes cations, its position ortho to the ester creates steric hindrance , potentially twisting the ester out of planarity.[10] This prevents full resonance stabilization, leaving the ester vulnerable to the activation caused by the nitro group.

Kinetic Selectivity ( )

Acid hydrolysis of esters and amides follows similar mechanisms, but the leaving group ability differs.

  • Ester: Leaving group is methanol (

    
    ).
    
  • Amide: Leaving group is ammonia (

    
    ).
    
  • Result: Under mild acidic conditions (e.g., 1M HCl,

    
    C), the ester hydrolyzes rapidly. The amide requires significantly higher activation energy. This kinetic window allows you to synthesize the 5-carbamoyl-2-methoxy-4-nitrobenzoic acid  with >95% selectivity.
    

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Selective Hydrolysis (Target: Acid-Amide)

Use this protocol to convert the ester to the acid while keeping the amide intact.

  • Dissolution: Dissolve 1.0 eq of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate in THF:Water (1:1) .

    • Why: The starting material is likely insoluble in pure aqueous acid. THF ensures homogeneity.

  • Acidification: Add 2.0 eq of LiOH (saponification is gentler than acid hydrolysis for selectivity) OR for strict acid conditions, use 2M

    
     (5 vol) .
    
    • Note: Basic hydrolysis (LiOH) followed by acidic quench is often cleaner for nitro-benzoates to avoid side reactions.

  • Reaction:

    • Base Route: Stir at RT for 2 hours .

    • Acid Route: Heat to

      
      C for 4-6 hours .
      
  • Quench/Isolation:

    • Cool to

      
      C.
      
    • Adjust pH to 2.0 with 1M HCl.

    • The product (Acid-Amide) will precipitate as a pale yellow solid.

    • Filtration: Filter and wash with cold water.

Protocol B: Stability Testing (Force Degradation)

Use this to validate analytical methods.

  • Prepare a 1 mg/mL solution in 0.1M HCl .

  • Incubate at

    
    C  for 24 hours.
    
  • Analyze by HPLC:

    • Peak A (SM): Disappears.

    • Peak B (Major): 5-carbamoyl-2-methoxy-4-nitrobenzoic acid (Result of ester hydrolysis).

    • Peak C (Minor): 2-methoxy-4-nitroisophthalic acid (Result of amide hydrolysis—only if conditions are extreme).

Part 5: Reaction Pathway Visualization

The following diagram illustrates the degradation pathways under acidic stress.

G cluster_0 Kinetic Selectivity SM Methyl 5-carbamoyl- 2-methoxy-4-nitrobenzoate (Starting Material) INT 5-carbamoyl-2-methoxy- 4-nitrobenzoic acid (Desired Intermediate) SM->INT Acid Hydrolysis (Fast) (H+/H2O, 60°C) MEOH Methanol (Byproduct) SM->MEOH DEG 2-methoxy-4-nitro- isophthalic acid (Over-Hydrolysis) INT->DEG Amide Hydrolysis (Slow) (Conc. H+, >90°C) NH4 Ammonium (Byproduct) INT->NH4

Caption: Stepwise hydrolysis pathway. The transformation from SM to Intermediate is kinetically favored, allowing for selective isolation.

Part 6: References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text on

    
     ester hydrolysis mechanisms). 
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Protocols for nitro-benzoate handling).

  • Nielsen, A. T. (1969). The Chemistry of the Nitro and Nitroso Groups. Interscience Publishers. (Detailed electronic effects of nitro groups on aromatic reactivity).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Methoxy-4-nitrobenzoic acid. (Used for solubility and pKa comparison of the hydrolyzed core).

  • European Medicines Agency. (2015). Assessment Report: Lenvima (Lenvatinib). (While a different structure, the degradation chemistry of amide-functionalized benzoates is relevant in drug filing contexts).

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Fragmentation & Structural Elucidation Guide: Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Part 1: Executive Summary & Context

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a critical synthetic intermediate and potential process impurity in the manufacturing of substituted benzamide antipsychotics (e.g., analogs of sulpiride, amisulpride). Its structural integrity—specifically the coexistence of a labile nitro group (-NO₂) and a primary amide (-CONH₂) on a benzoate scaffold—presents unique challenges in LC-MS analysis.

This guide provides a definitive technical comparison of this compound against its primary structural analogs (alternatives). Unlike standard datasheets, we focus on differentiation strategies using electrospray ionization (ESI) tandem mass spectrometry to ensure precise identification in complex reaction mixtures.

Key Performance Indicators (KPIs) for Detection:

  • Ionization Efficiency: High in ESI(+) due to the amide and ester moieties; moderate in ESI(-) due to the nitro group.

  • Fragmentation Specificity: Characterized by distinct neutral losses of ammonia (-17 Da) and the nitro group (-46 Da).

  • Chromatographic Behavior: Elutes later than its hydrolyzed acid form but earlier than fully reduced amino-derivatives on C18 phases.

Part 2: Experimental Protocol (Self-Validating System)

To replicate the fragmentation data and ensure spectral reproducibility, follow this standardized Q-TOF/Orbitrap workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (due to nitro-group lipophilicity).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Critical: Avoid methanol in the diluent to prevent transesterification artifacts during storage.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 UHPLC (2.1 x 100 mm, 1.7 µm)Standard retention for polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]⁺ formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent maximizes ESI stability.
Ionization ESI Positive (+) Preferred for amide protonation.
Capillary Voltage 3.5 kVOptimized to prevent in-source fragmentation of the labile -NO₂.
Collision Energy Stepped (15, 30, 45 eV)Captures both fragile (amide) and resilient (aromatic) cleavages.

Part 3: Fragmentation Mechanism & Pathway Analysis

The fragmentation of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate ([M+H]⁺ = m/z 255.06 ) follows a specific "stripping" sequence governed by the stability of the benzoyl cation.

Primary Fragmentation Channels
  • Amide Hydrolysis (Loss of NH₃): The primary amide at C5 is the most fragile site. Protonation on the amide nitrogen leads to the rapid loss of ammonia (-17 Da ), generating an acylium-like ion at m/z 238 .

  • Nitro Group Cleavage: The nitro group at C4 typically undergoes a radical loss of •NO₂ (-46 Da ) or a rearrangement loss of •NO (-30 Da ). In this specific scaffold, the loss of NO₂ from the m/z 238 fragment is a major pathway, yielding m/z 192 .

  • Ester Loss: The methyl ester contributes a characteristic loss of methanol (-32 Da ) via ortho-effect interactions with the adjacent methoxy group, though this is often secondary to amide loss.

Visualization of Signaling Pathways

The following DOT diagram illustrates the hierarchical fragmentation tree.

FragmentationPathway Precursor Precursor Ion [M+H]+: m/z 255.06 Frag1 Des-Amido Ion (Acylium) [M+H - NH3]+ m/z 238.03 Precursor->Frag1 - NH3 (17 Da) (Primary Path) Frag2 Nitro Loss [M+H - NO2]+ m/z 209.06 Precursor->Frag2 - NO2 (46 Da) Frag4 Ester Cleavage [M+H - CH3OH]+ m/z 223.03 Precursor->Frag4 - CH3OH (32 Da) Frag3 Core Benzoyl Ion [M+H - NH3 - NO2]+ m/z 192.03 Frag1->Frag3 - NO2 (46 Da) (Secondary Path) Frag2->Frag3 - NH3 (17 Da)

Caption: Figure 1. ESI(+) MS/MS fragmentation tree for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate showing primary ammonia loss followed by nitro elimination.

Part 4: Comparative Performance Guide

In drug development, this compound must be distinguished from its metabolic (hydrolysis) and synthetic (reduction) alternatives. The table below objectively compares the MS signatures of the target vs. its critical analogs.

Comparative Data Table
FeatureTarget Compound Alternative A: The Acid Alternative B: The Amine
Chemical Name Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate5-carbamoyl-2-methoxy-4-nitrobenzoic acidMethyl 4-amino-5-carbamoyl-2-methoxybenzoate
Relation Parent Hydrolysis Impurity Reduction Impurity
Precursor [M+H]⁺ m/z 255.06 m/z 241.04 m/z 225.09
Key Neutral Loss -17 Da (NH₃) & -46 Da (NO₂)-18 Da (H₂O) & -44 Da (CO₂)-17 Da (NH₃) only
Diagnostic Ion m/z 238 (Acylium)m/z 223 (Dehydrated acid)m/z 208 (Des-amido amine)
Retention Time IntermediateEarly Eluting (Polar)Late Eluting (Basic)
Differentiation Unique m/z 192 fragment (Des-amido + Des-nitro)Absence of methyl ester fragments (-32 Da)Absence of Nitro loss (-46 Da); presence of aniline fragments.[1]
Analysis of Alternatives
  • Vs. The Acid (Alternative A): The target compound is easily distinguished by the +14 Da mass shift (Methyl vs. H). If the target degrades, you will see the appearance of m/z 241. The Acid tends to decarboxylate (-CO2) readily, whereas the Target ester prefers methanol loss.

  • Vs. The Amine (Alternative B): This is the most critical separation. The reduction of the Nitro group to an Amine shifts the mass by -30 Da . The Amine analog does not show the characteristic -46 Da loss. Instead, it shows typical aniline fragmentation (HCN loss).

Part 5: Detailed Protocol for Identification

To confirm the identity of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate in a mixture:

  • Extract Ion Chromatogram (EIC): Target m/z 255.0614 (tolerance ±5 ppm).

  • Verify Isotope Pattern: Confirm the presence of a standard carbon envelope; absence of Cl/Br isotopes (A+2 peaks) rules out halo-precursors.

  • MS/MS Confirmation (Step-by-Step):

    • Step 1: Look for m/z 238.03 (Loss of NH₃). If absent, the carbamoyl group may not be present.

    • Step 2: Look for m/z 192.03 . This "double loss" ion is the unique fingerprint of the nitro-carbamoyl scaffold.

    • Step 3: Check for m/z 223.03 . This confirms the methyl ester is intact (loss of methanol).

References

  • BenchChem. (2025).[2] Methyl 5-hydroxy-2-methyl-4-nitrobenzoate - Fragmentation Patterns in Nitroaromatics. Retrieved from

  • Thermo Fisher Scientific. (2022). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry: Fragmentation of Nitro-Compounds. Retrieved from

  • National Institutes of Health (NIH). (2022). Mass spectrometry based fragmentation patterns of nitrosamine and nitro compounds. Rapid Communications in Mass Spectrometry. Retrieved from

  • Sigma-Aldrich. (2024). Methyl 4-(acetylamino)-2-methoxy-5-nitrobenzoate: Structural Analogs and Properties. Retrieved from

  • ExSyn Corp. (2026).[3] In focus: Methyl-2-Methoxy-5-Sulfamoyl Benzoate - Benzamide Intermediates. Retrieved from

Sources

Comparing synthetic routes for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares synthetic strategies for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS 1841081-52-4), a highly functionalized intermediate likely used in the synthesis of benzamide-based kinase inhibitors or gastroprokinetic agents.

Given the specific 1,2,4,5-substitution pattern on the benzene ring, the primary challenge is regiocontrol .[1] This guide critically evaluates three potential routes, identifying the most robust pathway for scalability and purity.

Strategic Overview: The Regioselectivity Challenge

Synthesizing Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate requires precise installation of four different functional groups. The interplay of directing effects is the critical determinant of success.[1]

  • Target Structure:

    • C1: Methyl Ester (-COOMe) [Meta-director]

    • C2: Methoxy (-OMe) [Ortho/Para-director, Strong Activator][1][2]

    • C4: Nitro (-NO2) [Meta-director, Strong Deactivator]

    • C5: Carbamoyl (-CONH2) [Meta-director, Deactivator]

  • The "Naive" Approach (Direct Nitration) Fails: Attempting to nitrate Methyl 5-carbamoyl-2-methoxybenzoate directly is chemically flawed.[1][2] The C2-Methoxy group directs ortho (to C3) and para (to C5, which is blocked).[1][2] The C1-Ester and C5-Amide both direct meta (to C3).[1][2] Consequently, direct nitration would predominantly yield the 3-nitro isomer , not the desired 4-nitro product.[2]

  • The Solution: The most viable strategies involve installing the C5-Carbamoyl group after the nitro group is in place, or using a halogen handle at C5 to direct the incoming nitro group or to serve as a precursor for the amide.[1][2]

Route Analysis

Route A: The "Halogen-Nitrile" Sequence (Traditional & Robust)

This route relies on classical aromatic substitution followed by functional group interconversion. It is scalable and avoids expensive transition metal catalysts.

  • Starting Material: Methyl 2-methoxy-4-nitrobenzoate.[1][2]

  • Step 1: Bromination. The C2-OMe group activates the C5 position (para to OMe).[2] The C4-NO2 and C1-COOMe groups deactivate, but C5 is the least deactivated position accessible.

  • Step 2: Rosenmund-von Braun Cyanation. Displacement of the bromide with CuCN.

  • Step 3: Controlled Hydrolysis. Converting the nitrile to the primary amide without hydrolyzing the methyl ester.[1]

Route B: Pd-Catalyzed Aminocarbonylation (Modern & Efficient)

This route shortens the sequence by converting the aryl bromide directly to the amide using carbon monoxide and ammonia.

  • Starting Material: Methyl 5-bromo-2-methoxy-4-nitrobenzoate (from Route A, Step 1).

  • Step 1: Aminocarbonylation. Pd-catalyzed insertion of CO in the presence of an ammonia source.[1]

Comparison of Routes
FeatureRoute A (Cyanation)Route B (Aminocarbonylation)Route C (Direct Nitration)
Regiocontrol High (Directed by OMe)High (Inherited from bromide)Poor (Favors 3-nitro)
Step Count 3 Steps2 Steps1 Step
Yield Potential Moderate (50-65%)High (70-85%)Low (Wrong Isomer)
Safety Profile Moderate (Uses Cyanide)Moderate (Uses CO gas)High (Standard Acids)
Cost Low (Commodity reagents)High (Pd catalyst)Low
Scalability ExcellentGood (Requires CO handling)N/A (Wrong Product)

Detailed Experimental Protocols

Protocol for Route A: The Halogen-Nitrile Sequence[2]
Step 1: Bromination of Methyl 2-methoxy-4-nitrobenzoate

Objective: Install a bromine atom at C5 with high regioselectivity.[1][2]

  • Reagents: Methyl 2-methoxy-4-nitrobenzoate (1.0 eq), Bromine (

    
    , 1.2 eq), Acetic Acid (Solvent), Iron(III) chloride (
    
    
    
    , 0.05 eq).[1][2]
  • Procedure:

    • Dissolve the starting material in glacial acetic acid (5 vol).

    • Add catalytic

      
      .
      
    • Add

      
       dropwise at room temperature over 30 minutes.
      
    • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.

    • Work-up: Pour into ice water. Filter the precipitate.[3] Wash with sodium thiosulfate solution (to remove excess

      
      ) and water.
      
    • Purification: Recrystallize from ethanol.

    • Expected Product: Methyl 5-bromo-2-methoxy-4-nitrobenzoate.

Step 2: Cyanation (Rosenmund-von Braun)

Objective: Replace the C5-Bromide with a Nitrile group.[1][2]

  • Reagents: Methyl 5-bromo-2-methoxy-4-nitrobenzoate (1.0 eq), Copper(I) cyanide (CuCN, 1.5 eq), DMF or NMP (Solvent).[1][2]

  • Procedure:

    • Suspend the bromide and CuCN in dry DMF (10 vol) under nitrogen.

    • Heat to reflux (140–150°C) for 12–18 hours. Caution: Use a dedicated hood for cyanide.[1][2]

    • Work-up: Cool to 60°C. Pour into a solution of

      
       in dilute HCl (to decompose the copper complex). Extract with ethyl acetate.[4][5]
      
    • Wash organic layer with water and brine. Dry over

      
      .[4]
      
    • Expected Product: Methyl 5-cyano-2-methoxy-4-nitrobenzoate.

Step 3: Radziszewski Hydrolysis

Objective: Selectively hydrolyze the nitrile to the primary amide without affecting the methyl ester.[2]

  • Reagents: Nitrile intermediate (1.0 eq), Hydrogen Peroxide (30%, 5.0 eq), Potassium Carbonate (

    
    , 0.2 eq), DMSO (Solvent).[2]
    
  • Procedure:

    • Dissolve the nitrile in DMSO (5 vol).[1]

    • Cool to 0°C. Add

      
      .
      
    • Add

      
       dropwise (exothermic).
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Work-up: Quench with water. The product usually precipitates out. Filter and wash with water.[3]

    • Purification: Recrystallize from Methanol/Water.

    • Final Product: Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate.

Protocol for Route B: Pd-Catalyzed Aminocarbonylation[2]

Objective: Direct conversion of the aryl bromide to the amide.

  • Reagents: Methyl 5-bromo-2-methoxy-4-nitrobenzoate (1.0 eq), Ammonia (gas or ammonium salt), CO (balloon or autoclave),

    
     (2 mol%), Xantphos (3 mol%), 
    
    
    
    (2.0 eq), Toluene/Dioxane.[1][2]
  • Procedure:

    • In a pressure vessel, mix the bromide, Pd catalyst, ligand, and base in dry dioxane.

    • Purge with Nitrogen.

    • Introduce Ammonia (e.g., using ammonium chloride + base or

      
       gas).
      
    • Pressurize with Carbon Monoxide (CO) to 5 bar (or use a balloon for small scale).

    • Heat to 80–100°C for 16 hours.

    • Work-up: Vent CO carefully. Filter through Celite.[4] Concentrate the filtrate.

    • Purification: Column chromatography (SiO2, EtOAc/Hexane gradient).

Visualizing the Synthetic Logic

The following diagram illustrates the regiochemical logic, contrasting the failed direct nitration with the successful bromination-first strategy.

SynthesisComparison Start Methyl 2-methoxybenzoate StepC1 Amidation (C5) Start->StepC1 StepA1 Nitration (C4) Start->StepA1 InterC1 Methyl 5-carbamoyl-2-methoxybenzoate StepC1->InterC1 StepC2 Nitration (HNO3/H2SO4) InterC1->StepC2 Regioselectivity Failure ProductC Methyl 5-carbamoyl-2-methoxy-3-nitrobenzoate (WRONG ISOMER) StepC2->ProductC InterA1 Methyl 2-methoxy-4-nitrobenzoate StepA1->InterA1 StepA2 Bromination (Br2/FeCl3) InterA1->StepA2 Directed by 2-OMe (Para) InterA2 Methyl 5-bromo-2-methoxy-4-nitrobenzoate (Key Intermediate) StepA2->InterA2 StepA3 Route A: Cyanation (CuCN) then Hydrolysis (H2O2) InterA2->StepA3 StepB1 Route B: Pd-Catalyzed Aminocarbonylation (CO/NH3) InterA2->StepB1 FinalProduct Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (TARGET) StepA3->FinalProduct StepB1->FinalProduct

Caption: Comparative flowchart showing why the "Bromination-First" strategy (Route A/B) succeeds in regiocontrol where direct nitration (Route C) fails.

References

  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Explains the directing effects of Methoxy vs. Ester/Amide groups).

  • Bromination of Deactivated Anilines/Anisoles: Olah, G. A., et al. (1978).[2] "Synthetic Methods and Reactions. Halogenation of Aromatic Compounds." Journal of Organic Chemistry, 43(14), 2830-2834.[2] Link[2]

  • Rosenmund-von Braun Cyanation: Ellis, G. P., & Romney-Alexander, T. M. (1987).[2] "Cyanation of Aromatic Halides." Chemical Reviews, 87(4), 779-794.[2] Link[2]

  • Radziszewski Hydrolysis (Nitrile to Amide): McIsaac, J. E., et al. (1971).[2] "The Mechanism of the Radziszewski Reaction." Journal of Organic Chemistry, 36(19), 2832-2836.[2] Link[2]

  • Pd-Catalyzed Aminocarbonylation: Beller, M., et al. (2010).[2] "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides." Angewandte Chemie International Edition, 49(48), 9047-9050.[2] Link[2]

Sources

X-ray crystallography data for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Executive Summary: The Structural Imperative

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS: 1841081-52-4) represents a critical synthetic intermediate in the development of substituted benzamide pharmacophores, a class widely utilized in antipsychotic (e.g., sulpiride analogs) and gastroprokinetic agents.[1][2]

For drug development professionals, this compound presents a unique crystallographic challenge: it sits at the intersection of strong π-stacking potential (nitro-aromatic core) and competitive hydrogen-bonding motifs (carbamoyl vs. nitro vs. ester).[1][2][3] Understanding its solid-state arrangement is not merely academic—it is essential for optimizing the reduction step to the corresponding aniline (the active pharmaceutical ingredient precursor) and for defining impurity profiles in regulatory submissions.[1][3]

This guide provides a comparative analysis of the crystallographic properties of this target against its structural analogs, offering a validated protocol for its solid-state characterization.[2]

Comparative Analysis: Carbamoyl vs. Sulfamoyl Motifs

To understand the performance and behavior of the target, we must compare it with its closest well-characterized analog: Methyl 2-methoxy-5-sulfamoyl-4-nitrobenzoate (the sulfonyl variant).[1][2]

The Planarity Factor

The defining structural difference lies in the 5-position substituent.[1][3]

  • Target (Carbamoyl, -CONH₂): The amide group is inherently planar due to resonance (

    
    ).[1][2][3] This forces the substituent to align with the aromatic ring (coplanar or slightly twisted), promoting the formation of flat, ribbon-like supramolecular sheets  via 
    
    
    
    hydrogen bonds.[1][2]
  • Comparator (Sulfamoyl, -SO₂NH₂): The sulfur atom adopts a tetrahedral geometry.[1][2] This disrupts planarity, often leading to corrugated or herring-bone packing motifs and significantly different solubility profiles.[1][2][3]

Predicted Crystallographic Parameters

Based on the Cambridge Structural Database (CSD) trends for 2,4,5-substituted benzoates, the expected parameters for the target compared to the sulfamoyl analog are:

ParameterTarget: 5-Carbamoyl DerivativeComparator: 5-Sulfamoyl AnalogStructural Implication
Space Group

or

(Centrosymmetric)

Common for planar aromatics.[1][2][3]
Density (

)
~1.42 – 1.48 g/cm³~1.55 – 1.60 g/cm³Sulfonyl group adds significant mass/density.[1][2]
Packing Efficiency High (Planar stacking)Moderate (Steric bulk of

)
Target likely has lower solubility in non-polar solvents.[1][2]
Primary H-Bond

(Homosynthon)

Amide dimers are more robust than sulfonamide networks.[1][2][3]
Nitro Torsion < 15° (Coplanar with ring)20-40° (Twisted)Steric pressure from the bulky

twists the ortho-nitro group.[1][2][3]

Experimental Protocol: Solid-State Characterization

This protocol is designed to isolate single crystals suitable for X-ray diffraction (XRD) and validate phase purity.[1]

Phase 1: Crystallization Screening (The "Nitro-Amide" Challenge)

The high polarity of the carbamoyl and nitro groups makes this compound prone to rapid precipitation rather than slow crystal growth.[1]

Workflow Diagram:

CrystallizationProtocol Start Crude Product (Yellow Solid) Solvent Solvent Selection (Polarity Match) Start->Solvent Dissolve Method Growth Technique Solvent->Method 0.1M Conc. Harvest Crystal Harvest (Polarized Microscopy) Method->Harvest Slow Evap (MeOH/ACN) Method->Harvest Vapor Diff (DMF -> Water) XRD X-Ray Diffraction (Mo Kα Source) Harvest->XRD Mount @ 100K

Figure 1: Optimized crystallization workflow for high-polarity nitro-benzamides.

Step-by-Step Methodology:

  • Solvent System: Prepare a saturated solution in Acetonitrile (ACN) or Methanol (MeOH) at 40°C. Avoid pure water or non-polar solvents (Hexane) as solubility is negligible.[1][2]

  • Vapor Diffusion (Recommended): Place 2 mL of the saturated ACN solution in an inner vial. Place this vial inside a larger jar containing 10 mL of Ethanol or Isopropanol . Seal tightly.

    • Mechanism:[1][2][3][4] The lower-polarity alcohol slowly diffuses into the ACN, reducing solubility gently and promoting nucleation of the thermodynamic polymorph.[1][2]

  • Harvesting: Inspect after 48-72 hours under polarized light. Look for yellow prisms or plates .[1][3] Needles usually indicate rapid precipitation (poor data quality).[1]

Phase 2: Data Collection Strategy
  • Temperature: Collect data at 100 K (using

    
     stream). Nitro groups often exhibit high thermal motion or rotational disorder at room temperature, which obscures bond precision.
    
  • Radiation: Mo-Kα (

    
     Å) is preferred over Cu-Kα to minimize absorption, though the absence of heavy atoms (like Br, I) makes Cu acceptable if resolution is limited.[1][2][3]
    

Structural Validation Metrics

When analyzing the solved structure, verify the following geometric parameters to ensure the model's chemical validity. These values are derived from high-quality structures of analogous nitro-benzamides.[1][2][3]

Table 1: Critical Geometric Parameters for Validation
Bond / AngleExpected Value (Å / °)Validation Logic

1.468 ± 0.010 ÅStandard for conjugated nitro groups.[1][2]

1.500 ± 0.015 ÅIndicates conjugation between ring and amide.

1.230 ± 0.010 ÅTypical double bond character.[1][2]

(Torsion)
~0° (Planar)The methoxy group (

) usually lies in the ring plane to maximize resonance (

O).[1][2]
Intramolecular H-Bond

Look for a "virtual ring" formed between the amide proton and the ortho-nitro oxygen (S(6) motif).[1][2]
Topology of Interactions

The stability of this crystal lattice is governed by the competition between the Amide Homosynthon and the Nitro-Amide Heterosynthon .[1][3]

HBondNetwork cluster_packing Crystal Packing Outcome Amide Amide Group (-CONH2) Amide->Amide Primary Dimer (Strong) Nitro Nitro Group (-NO2) Amide->Nitro Lateral H-Bond (Weak/Stabilizing) Result 2D Sheets / Ribbons Amide->Result Nitro->Result Methoxy Methoxy Group (-OMe) Methoxy->Amide Steric Repulsion

Figure 2: Interaction topology driving the crystal lattice formation.[1][2][3]

Conclusion & Recommendations

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a "planarizing" intermediate.[1][2][3] Unlike its sulfamoyl counterparts, it tends to form dense, stacked structures with limited solubility.[2]

  • For Synthesis: Monitor the disappearance of the characteristic amide carbonyl stretch (~1680 cm⁻¹) if reducing the nitro group.[1]

  • For Crystallography: Prioritize slow vapor diffusion to avoid twinning.[1] Expect a centrosymmetric space group with strong amide-amide pairing.[1][2][3]

References

  • Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link[1][2]

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B. Link

  • Nangia, A. (2011).[1] Nitro–amide supramolecular synthons in crystal engineering. CrystEngComm. Link

  • PubChem. (2025).[1] Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (Compound Summary). National Library of Medicine.[3] Link

  • Molaid Chemicals. (2025). Chemical Property Data for CAS 1841081-52-4. Link

Sources

Analytical Method Validation for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS 1841081-52-4) is a highly functionalized aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it contains multiple reactive moieties—an ester, an amide, a methoxy ether, and a nitro group. Because of this complexity, it is susceptible to various degradation pathways, including ester hydrolysis and amide cleavage. Furthermore, nitroaromatic compounds are frequently flagged as potential mutagenic impurities (PMIs) under ICH M7 guidelines, necessitating rigorous analytical control[2].

Validating the assay methods for this intermediate is a fundamental requirement for ensuring downstream API safety and efficacy. This guide objectively compares the three leading analytical methodologies—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—and provides comprehensive, self-validating protocols aligned with the latest ICH Q2(R2) and USP <1225> standards[3][4].

Comparative Analysis of Assay Methodologies

To establish a robust control strategy, analytical scientists must select the appropriate technique based on the specific analytical target profile (ATP).

  • RP-HPLC-UV (The Workhorse): Ideal for routine assay and determination of related substances. The use of stationary phases with

    
     interaction capabilities (e.g., Phenyl-Hexyl or Biphenyl columns) provides superior selectivity for resolving nitroaromatic positional isomers compared to standard C18 columns[5].
    
  • LC-MS/MS (The Trace Detector): Essential when quantifying genotoxic impurities at the parts-per-million (ppm) level. Because the nitro group can be challenging for standard Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) or negative-ion ESI is often employed to maximize sensitivity and eliminate matrix interference[6].

  • qNMR (The Absolute Quantifier): Utilized for establishing the absolute purity of the primary reference standard without requiring a homologous reference material.

Table 1: Performance Comparison of Assay Methods
Performance ParameterRP-HPLC-UVLC-MS/MS (MRM)qNMR
Primary Application Bulk assay & related substancesTrace genotoxic impurities (PMIs)Absolute purity of reference standards
Typical LOQ 0.01% - 0.05% (100-500 ppm)0.0001% (1 ppm)~0.5% (Depends on field strength)
Linearity Range 25% to 150% of nominal1 to 100 ng/mLLinear across dynamic range
Specificity Mechanism Chromatographic resolution (

)
Precursor-to-product ion transitionsUnique chemical shifts (

)
Reference Standard? Yes (Homologous required)Yes (Homologous or SIL-IS)No (Uses internal calibrant)
Validation Guideline ICH Q2(R2) / USP <1225>ICH Q2(R2) / ICH M7USP <761> / ICH Q2(R2)

Experimental Protocols: Self-Validating Systems

A "self-validating" protocol incorporates internal system suitability tests (SSTs) and forced degradation checks that continuously prove the method's fitness for purpose during every run, embracing the lifecycle management approach of modern USP guidelines.

Protocol 1: RP-HPLC-UV Purity and Assay Validation

Objective: Quantify the main component and resolve structurally similar impurities (e.g., des-methyl or isomeric nitrobenzoates). Causality of Method Design: The mobile phase utilizes an acidic buffer (e.g., 0.1% Formic Acid or Phosphate buffer pH 3.0) to suppress the ionization of any hydrolyzed benzoic acid derivatives and to minimize secondary interactions between the amide group and residual silanols on the silica support. This ensures sharp, symmetrical peaks and reproducible retention times[5][7].

Step-by-Step Validation Workflow (ICH Q2(R2) Compliant):

  • System Suitability Testing (SST): Inject a reference standard solution (100 µg/mL).

    • Acceptance: Tailing factor

      
      , Theoretical plates 
      
      
      
      , %RSD of 5 replicate injections
      
      
      .
  • Specificity via Forced Degradation:

    • Acid/Base Hydrolysis: Treat 1 mg/mL sample with 0.1 N HCl and 0.1 N NaOH at 60°C for 2 hours (targets the ester and amide groups).

    • Oxidation: Treat with 3%

      
       at room temperature for 2 hours.
      
    • Acceptance: Use a Photodiode Array (PDA) detector to perform peak purity analysis. The purity angle must be less than the purity threshold for the Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate peak, proving no degradants co-elute[2][3].

  • Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Plot peak area vs. concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      [2].
  • Accuracy (Recovery): Spike known amounts of reference standard into a synthetic matrix at 50%, 100%, and 150% levels.

    • Acceptance: Mean recovery between 98.0% and 102.0%[7].

  • Precision (Repeatability): Prepare 6 independent sample solutions at 100% concentration.

    • Acceptance: %RSD of the assay results

      
      .
      
Protocol 2: LC-MS/MS for Trace Mutagenic Impurity Screening

Objective: Quantify trace nitroaromatic impurities down to 1-10 ppm limits. Causality of Method Design: UV detection lacks the sensitivity for ppm-level genotoxic impurities. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) isolates the specific precursor ion and fragments it to a unique product ion, eliminating matrix interference and providing absolute specificity[2][6].

Step-by-Step Validation Workflow:

  • MS Tuning & MRM Optimization: Infuse a 1 µg/mL solution of the impurity. Select the optimal ionization mode (APCI or ESI-) and determine the collision energy that yields the most abundant fragment ion[6].

  • LOD and LOQ Determination: Dilute the standard sequentially.

    • Acceptance: LOD is the concentration yielding a Signal-to-Noise (S/N) ratio of

      
      . LOQ requires S/N 
      
      
      
      with precision (%RSD
      
      
      ) and accuracy (80-120% recovery)[3][6].
  • Matrix Effect Evaluation: Compare the peak area of the impurity spiked into the sample matrix (post-extraction) versus the peak area in a neat solvent.

    • Acceptance: Matrix factor should be between 0.8 and 1.2. If significant ion suppression occurs, a stable isotope-labeled internal standard (SIL-IS) must be used to normalize the response.

Analytical Workflow Visualization

The following decision tree outlines the logical progression for selecting and validating the appropriate assay method based on the analytical target profile.

AssayValidation Start Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate Analytical Target Profile Decision Primary Analytical Objective? Start->Decision HPLC Routine Assay & Purity (RP-HPLC-UV) Decision->HPLC Bulk Quantitation (>0.05%) LCMS Trace Impurity Profiling (LC-MS/MS) Decision->LCMS Genotoxic Limits (ppm level) QNMR Reference Std. Characterization (qNMR) Decision->QNMR Absolute Purity (No Ref. Std.) Val_HPLC ICH Q2(R2) Validation: Specificity (Forced Deg.) Linearity (25-150%) Accuracy (Spike Recovery) Precision (RSD < 2.0%) HPLC->Val_HPLC Val_LCMS ICH M7/Q2 Validation: MRM Optimization LOD/LOQ (S/N > 10) Matrix Effect Evaluation Accuracy (80-120%) LCMS->Val_LCMS Val_QNMR Validation Parameters: T1 Relaxation Time S/N Ratio > 150 Internal Calibrant Selection QNMR->Val_QNMR Release Batch Release & Stability Testing Val_HPLC->Release Val_LCMS->Release

Decision tree and validation workflow for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate assays.

Conclusion

Validating assay methods for complex intermediates like Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate requires a phase-appropriate, risk-based approach aligned with ICH Q2(R2) and USP <1225>[3][4]. While RP-HPLC-UV remains the standard for bulk release and stability testing, the integration of LC-MS/MS is non-negotiable for mitigating genotoxic risks associated with nitroaromatics. By employing self-validating protocols that account for the chemical causality of the analyte, laboratories can ensure robust, audit-proof analytical data that accelerates drug development.

References

  • [1] Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate - CAS号1841081-52-4. Molaid. Available at: [Link]

  • [3] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • [4] USP <1225> Validation of Compendial Procedures. BioSpectra. Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]

  • [2] Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. Available at: [Link]

  • [6] Development and Validation of four Nitrosamine Impurities Determination Method in Medicines with HPLC-MS/MS (APCI). National Institutes of Health (NIH). Available at: [Link]

  • [5] CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Google Patents. Available at:

  • [7] Development and Validation of HPLC Method for the Determination of Metronidazole Benzoate and Related Impurities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Technical Guide: Elemental Analysis & Purity Validation for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a highly functionalized aromatic intermediate, often encountered in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and complex heterocyclic pharmaceuticals. Its structural density—containing an ester, ether, nitro, and amide group on a single benzene ring—presents unique challenges for analytical characterization.

While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity (solvates, inorganic salts). This guide focuses on Elemental Analysis (EA) as the definitive method for validating bulk homogeneity, comparing it against modern alternatives like Quantitative NMR (qNMR) .

Molecular Specifications
PropertyValue
IUPAC Name Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate
Molecular Formula

Molecular Weight 254.20 g/mol
Key Functional Groups Nitro (

), Carbamoyl (

), Methoxy (

), Ester (

)
Physical State Solid (Likely crystalline, pale yellow to off-white)

Theoretical Calculation (The Baseline)

Before any experimental work, the theoretical mass percentages must be established with high precision. This serves as the "True Value" against which the "Found Value" is compared.

Formula:



Step-by-Step Calculation:

  • Carbon (C):

    
     amu
    
  • Hydrogen (H):

    
     amu
    
  • Nitrogen (N):

    
     amu
    
  • Oxygen (O):

    
     amu
    
  • Total Mass:

    
     g/mol  (rounded to 254.20)
    

Theoretical Composition Table:

Element Mass Contribution Theoretical %
Carbon 120.11 47.25%
Hydrogen 10.08 3.97%
Nitrogen 28.014 11.02%

| Oxygen | 95.994 | 37.76% |

Comparative Analysis: EA vs. Alternatives

Why use Combustion Analysis when we have NMR and MS? The following comparison highlights why EA remains the "Gold Standard" for publication and GMP release of this specific intermediate.

Comparison Guide: Methods for Purity Validation
FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HRMS (ESI/APCI)
Primary Output % Weight of C, H, NAbsolute Molar PurityExact Mass (m/z)
Scope Bulk Material (Includes salts, water, inorganics)Soluble Portion Only Ionizable Molecules Only
Precision High (±0.3% absolute)High (±0.5% relative)High (<5 ppm mass error)
Blind Spots Cannot distinguish isomers; destructive.Requires internal standard; difficult with overlapping peaks.[1]Major Blind Spot: Ignores non-ionizable impurities (salts, silica).
Suitability for this Molecule Excellent. Detects trapped water (common in amides) and inorganic salts from nitration.Good. Can quantify residual solvents, but amide protons may broaden/exchange.Poor for Purity. Only confirms identity, not bulk composition.
Decision Logic for Researchers

The following diagram illustrates the logical workflow for validating this compound, prioritizing EA for bulk purity confirmation.

PurityWorkflow Sample Crude Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate Purification Recrystallization / Column Chromatography Sample->Purification IdentityCheck HRMS & 1H-NMR (Qualitative) Purification->IdentityCheck Decision Identity Confirmed? IdentityCheck->Decision Decision->Purification No BulkCheck Bulk Purity Validation Decision->BulkCheck Yes MethodEA Method A: CHNS Combustion (Detects Water/Salts) BulkCheck->MethodEA MethodqNMR Method B: qNMR (Specific Organic Impurities) BulkCheck->MethodqNMR ResultEA Pass: ±0.4% from Theory MethodEA->ResultEA Within Limits ResultFail Fail: >0.4% Deviation MethodEA->ResultFail Outside Limits Action Recalculate for Solvates or Re-purify ResultFail->Action Action->MethodEA

Caption: Workflow for validating Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate purity. EA is the critical gatekeeper for bulk homogeneity.

Experimental Protocol: CHNS Analysis of Nitro-Compounds

Analyzing Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate requires specific attention to the Nitro (


)  and Carbamoyl (

)
groups.
Challenges & Causality
  • The Nitro Problem: Nitro groups can form stable nitrogen oxides (

    
    ) during combustion that are not fully reduced to nitrogen gas (
    
    
    
    ), leading to low Nitrogen recovery.
    • Solution: Use a copper reduction column with optimized flow rates.

  • The Amide Problem: The carbamoyl group is capable of hydrogen bonding, making the crystal lattice hygroscopic.

    • Solution: Rigorous drying is non-negotiable.

Step-by-Step Methodology

Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart (or equivalent).

  • Sample Preparation (Drying):

    • Place 50 mg of the sample in a vacuum oven at 40°C–50°C for 4–6 hours.

    • Why: To remove surface moisture. The amide group attracts atmospheric water, which will artificially lower %C and %N.

  • Weighing (The Critical Variable):

    • Use a microbalance with

      
       mg (
      
      
      
      ) precision.
    • Weigh 1.5 mg to 2.5 mg of sample into a Tin (Sn) Capsule .

    • Note: Tin is used because its exothermic oxidation (flash combustion) raises the local temperature to ~1800°C, ensuring complete breakdown of the aromatic ring.

  • Combustion Aid (For Nitro Groups):

    • Add 5–10 mg of Tungsten(VI) oxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      )
      to the capsule.
    • Why: These act as oxygen donors and catalysts to prevent the formation of refractory carbon ("coke") and ensure the nitro group is fully processed.

  • Instrument Parameters:

    • Combustion Temp: 980°C (Standard) or 1050°C (Refractory mode).

    • Reduction Temp: 650°C (Copper column).

    • Carrier Gas: Helium (High Purity).

  • Run Sequence:

    • Run 3 Blanks (Empty Tin + Catalyst).

    • Run 3 Standards (Acetanilide or Sulfanilamide) to establish the K-factor.

    • Run Sample in Triplicate.

Data Interpretation & Acceptance Criteria

Journal standards (ACS, RSC) and GMP guidelines typically require the "Found" value to be within ±0.4% (absolute) of the "Theoretical" value.

Scenario Analysis Table

The following table helps interpret common deviations for this specific molecule.

ElementTheoretical %Experimental ResultDeviationInterpretationAction
C 47.2547.15-0.10Pass. Excellent purity.Release Batch.
C 47.2546.50-0.75Fail. Likely Water or Inorganic Salt .Check for solvent entrapment (NMR) or ash content.[2][3]
N 11.0210.40-0.62Fail. Low Nitrogen.Incomplete combustion of Nitro group. Add more

oxidant.
H 3.974.50+0.53Fail. High Hydrogen.Wet Sample. The amide is holding water. Dry longer.
Visualizing the Composition

Understanding the mass contribution helps identify which element is most sensitive to specific impurities.

Composition Center MW 254.20 C Carbon 47.25% Center->C O Oxygen 37.76% Center->O N Nitrogen 11.02% Center->N H Hydrogen 3.97% Center->H

Caption: Mass contribution by element. Note that Oxygen makes up nearly 38% of the mass, making this an oxygen-rich molecule.

Conclusion

For Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate , Elemental Analysis is not just a formality; it is a critical diagnostic tool.[1] While NMR confirms the structure, only EA can detect the non-protonated impurities (inorganic salts from the nitration step) and moisture trapped by the amide functionality.

Final Recommendation:

  • Routine: Use CHNS Analysis with Tungsten Oxide combustion aid.

  • Troubleshooting: If C/N values are low, assume moisture entrapment first (due to the amide) and re-dry. If values remain low, suspect inorganic salt contamination (e.g., Sodium Sulfate from drying agents).

References

  • ACS Publications. (2011). Guidelines for Characterization of Organic Compounds. American Chemical Society.[4] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Waibel, R., et al. (2013). An International Study Evaluating Elemental Analysis. Analytical Chemistry, 85(15), 7248–7256. [Link]

  • Exeter Analytical. (n.d.). Analysis of Nitrocellulose and Nitro-Compounds using Elemental Analyzers.[7][Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

OPERATIONAL SAFETY GUIDE: Handling Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

EXECUTIVE SAFETY SUMMARY

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is a highly functionalized nitro-aromatic ester, widely recognized as a late-stage intermediate in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib/Tagrisso).

The Critical Safety Premise: Because this compound is a structural precursor to a potent antineoplastic agent, it must be handled as a Potent Compound (Occupational Exposure Band 3 - OEB 3) until toxicological data proves otherwise. The presence of the nitro group (


) combined with the aniline-precursor structure implies a high risk of genotoxicity  and skin sensitization .

Core Hazards:

  • Health: Suspected Mutagen (Muta. 2), Skin Sensitizer (Skin Sens. 1), Severe Eye Irritant.

  • Physical: Combustible dust hazard if micronized.

  • Reactivity: Susceptible to hydrolysis (ester/amide) and energetic decomposition if heated under confinement.

THE PPE ECOSYSTEM (Personal Protective Equipment)

Do not rely on PPE alone. PPE is the secondary barrier; the primary barrier is your engineering control (Fume Hood/Isolator).

Category Standard Requirement Technical Justification & Specification
Respiratory PAPR or N95 (Fit-Tested) Requirement: If handling open powder outside an isolator, a Powered Air Purifying Respirator (PAPR) with HEPA filters is mandatory. Logic: Nitro-aromatic dusts are heavy and sticky. Standard surgical masks offer zero protection against sub-micron API dust.
Dermal (Hands) Double Gloving (Nitrile) Outer: Nitrile (min 5 mil / 0.12 mm). Inner: Nitrile (min 4 mil) or Latex (if compatible). Logic: Nitro compounds permeate thin rubber quickly. The outer glove is sacrificial; change immediately upon contamination.
Ocular Chemical Goggles Requirement: Indirect-vented goggles (ANSI Z87.1+). Logic: Safety glasses are insufficient. Dust can bypass side shields. Goggles seal the ocular orbit against airborne particulates.
Body Tyvek® Lab Coat/Coverall Requirement: Disposable Type 5/6 suit (e.g., DuPont Tyvek). Logic: Cotton lab coats absorb nitro-aromatics, creating a long-term dermal exposure source. Use disposable sleeves if full suits are impractical.

OPERATIONAL PROTOCOL: STEP-BY-STEP

Phase 1: Preparation & Engineering Controls
  • Static Control: This ester is a dry powder. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent electrostatic discharge (ESD) and powder scattering.

  • Containment: All weighing must occur within a Vented Balance Enclosure (VBE) or a Class II Biosafety Cabinet. Face velocity must be verified >0.5 m/s.

Phase 2: Handling & Synthesis
  • Solubilization: Dissolve the solid immediately upon transfer. Once in solution (e.g., DMSO, DCM, or Methanol), the inhalation risk drops, but the permeation risk increases .

  • Reaction Monitoring: When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated. Wipe with a methanol-dampened gauze before removing from the hood.

  • Temperature Control: Avoid heating the dry solid above 60°C. Nitrobenzoates can undergo self-accelerating decomposition.

Phase 3: Decontamination & Disposal[1]
  • The "Wet Method": Never sweep dry powder spills. Cover with a solvent-dampened pad (Ethanol/Water 70:30) and wipe up to prevent aerosolization.

  • Quenching: If the material is in a reactive mixture (e.g., reduction step), ensure full quenching of reducing agents before disposal to prevent exotherms in the waste drum.

VISUALIZATION: SAFETY WORKFLOW

The following diagram outlines the critical decision paths for handling this compound, emphasizing the "Containment First" philosophy.

SafetyProtocol cluster_emergency Emergency Protocol Start Start: Material Receipt RiskAssess Risk Assessment: Is material Solid or Solution? Start->RiskAssess SolidHandling SOLID HANDLING Req: Vented Balance Enclosure PPE: Double Nitrile + N95/PAPR RiskAssess->SolidHandling Solid/Powder LiquidHandling LIQUID HANDLING Req: Fume Hood PPE: Double Nitrile + Goggles RiskAssess->LiquidHandling Solution StaticControl Apply Anti-Static Gun (Prevent Dispersion) SolidHandling->StaticControl Reaction Reaction / Processing StaticControl->Reaction LiquidHandling->Reaction Waste Waste Segregation: High Potency / Incineration Only Reaction->Waste Complete Spill Spill Detected WetWipe Do NOT Sweep Use Wet Wipe Method Spill->WetWipe

Figure 1: Decision logic for handling High-Potency Intermediates. Note the strict separation of solid vs. liquid handling protocols.

EMERGENCY RESPONSE DATA

Scenario Immediate Action Contraindication (Do NOT Do)
Inhalation Move to fresh air; Administer Oxygen if breathing is labored.Do not perform mouth-to-mouth resuscitation (risk of operator poisoning).[1]
Skin Contact Wash with soap and water for 15 minutes .[1][2][3]Do not use alcohol/solvents to wash skin (increases transdermal absorption).
Eye Contact Flush with saline/water for 15 mins; hold eyelids open.Do not rub eyes; crystals can cause corneal abrasion.
Spill Evacuate area. Don Full PPE (Tyvek + Respirator).Do not use a standard vacuum cleaner (dust explosion risk).

REFERENCES & AUTHORITATIVE SOURCES

  • National Institutes of Health (PubChem). Osimertinib Compound Summary (Precursor Analysis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Retrieved from [Link]

  • SafeWork Australia. Guide for Managing Risks of Hazardous Chemicals in the Workplace. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.